4-Chloro-6-methyl-2-trifluoromethylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(7)12-5(11-3)6(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGKRWRIUHIHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648594 | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-25-8 | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a fluorinated heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for laboratory professionals.
Core Physical and Chemical Data
This compound is a substituted pyrimidine with the chemical formula C₆H₄ClF₃N₂. Its structural and molecular information is fundamental to its reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂ | PubChem[1] |
| Molecular Weight | 196.56 g/mol | PubChem[1] |
| CAS Number | 5993-98-6 | PubChem[1] |
| Appearance | Transparent oil / liquid | Dymshits, et al.[2] |
| Boiling Point | 171.2 ± 35.0 °C (at 760 Torr, Calculated) | ChemBlink[3] |
| 84-85 °C (at 11 mm Hg, for 2-chloro-4-difluoromethyl-6-methylpyrimidine) | Dymshits, et al.[2] | |
| Density | 1.428 ± 0.06 g/cm³ (at 20 °C, Calculated) | ChemBlink[3] |
| Solubility | Slightly soluble in water (2.6 g/L at 25 °C, Calculated) | ChemBlink[3] |
| May be soluble in DMSO, Ethanol, DMF | InvivoChem[4] | |
| Flash Point | 57.3 ± 25.9 °C (Calculated) | ChemBlink[3] |
| Refractive Index (n²⁰/D) | 1.452 (Calculated) | InvivoChem[4] |
Experimental Protocols
While many of the listed physical properties are derived from computational models, this section outlines standard experimental procedures for their empirical determination in a laboratory setting.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves a Thiele tube or a similar heating apparatus.
Apparatus:
-
Thiele tube or other oil bath/heating block
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small quantity (a few milliliters) of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is clamped and immersed in a Thiele tube filled with heating oil.
-
The apparatus is heated gently and slowly.
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This indicates that the vapor pressure of the liquid has overcome the external pressure.
Determination of Density
Density is typically determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid will exit through the capillary.
-
The outside of the pycnometer is carefully cleaned and dried.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The weight of the liquid is determined by subtraction.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated using the formula: Density = Mass / Volume.
Logical and Experimental Relationships
The following diagrams illustrate the synthesis pathway for the compound and a typical workflow for physical property determination.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]
- 4. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]
Spectroscopic Profile of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, identified by the CAS Number 5993-98-6. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral data and the methodologies for their acquisition.
Compound Identification
-
Chemical Name: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Molecular Formula: C₆H₄ClF₃N₂
-
Molecular Weight: 196.56 g/mol
-
CAS Number: 5993-98-6
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While the availability of ¹³C NMR data is indicated in databases such as PubChem and SpectraBase, specific chemical shift values were not accessible in the conducted search.[1]
¹H NMR Spectroscopic Data:
No specific ¹H NMR spectral data, such as chemical shifts or peak lists, were found in the available search results.
Infrared (IR) Spectroscopy
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Note: No specific IR absorption peaks for this compound were identified in the search results.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: The availability of GC-MS data is mentioned in PubChem and SpectraBase, but detailed fragmentation patterns and m/z values with relative intensities were not accessible.[2]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are outlined below. These are generalized procedures for the analysis of pyrimidine derivatives and are intended to provide a framework for reproducible research.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of pyrimidine derivatives involves the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be transferred to a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Temperature: Standard ambient temperature (e.g., 298 K).
-
Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used.
-
Infrared (IR) Spectroscopy
A standard protocol for FT-IR analysis is as follows:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl, KBr). For liquid samples, a thin layer can be placed between two salt plates.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
A general procedure for GC-MS analysis is described below:
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.
-
Instrument Parameters:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to ensure separation of components.
-
Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.
-
Mass Range: The spectrometer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Analysis: The resulting mass spectrum provides information on the molecular ion and the fragmentation pattern of the molecule.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: A potential mass spectrometry fragmentation pathway.
References
The Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic pathways for obtaining 4-chloro-6-methyl-2-trifluoromethylpyrimidine, a crucial building block in the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the starting materials, reaction conditions, and experimental protocols, supplemented with quantitative data and process visualizations to facilitate understanding and replication in a laboratory setting.
Core Synthetic Pathway: From Diketone to Chloropyrimidine
The most prevalent and well-documented synthetic route to this compound proceeds through a two-step process. This pathway begins with the condensation of a fluorinated diketone with urea to form a pyrimidinol intermediate, which is subsequently chlorinated to yield the final product.
Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
The initial step involves the cyclocondensation of 1,1,1-trifluoropentane-2,4-dione with urea. This reaction forms the core pyrimidine ring structure. While historically carried out in ethanol with a sulfuric acid catalyst, modern methodologies have demonstrated higher yields using glacial acetic acid as the solvent.[1]
Step 2: Chlorination of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
The intermediate, 4-trifluoromethyl-6-methylpyrimidine-2-ol, is then converted to the target compound, this compound, through a chlorination reaction. This is typically achieved by refluxing the pyrimidinol with phosphorus oxychloride (POCl₃).[1]
A visual representation of this synthetic workflow is provided below.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield | Purity | Reference |
| 1. Condensation | 1,1,1-Trifluoropentane-2,4-dione, Urea | Glacial Acetic Acid | 1.5 hours | Reflux | 91% | N/A | [1] |
| 2. Chlorination | 4-Trifluoromethyl-6-methylpyrimidine-2-ol | POCl₃ | 11 hours | Reflux | 76.5% | 99% | [1] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound.
Experiment 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,1,1-trifluoropentane-2,4-dione (1 equivalent) and urea (1 equivalent) in glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 1.5 hours.
-
Work-up and Purification: After cooling, the resulting precipitate is collected. The crude product can be purified by recrystallization from water to yield white crystals of 4-trifluoromethyl-6-methylpyrimidine-2-ol.
Experiment 2: Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 4-trifluoromethyl-6-methylpyrimidine-2-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction Execution: Heat the mixture to reflux and maintain for 11 hours.
-
Work-up and Purification: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. The resulting crude product is then purified by vacuum distillation to obtain this compound as a thin oil.
The logical flow of the experimental procedure is illustrated in the following diagram.
Alternative Starting Materials and Related Syntheses
While the aforementioned pathway is a primary route, it is important for researchers to be aware of related starting materials that can be utilized for the synthesis of similar pyrimidine derivatives. One such key intermediate is 2,4-dichloro-6-(trifluoromethyl)pyrimidine . This compound can serve as a versatile precursor for introducing various functional groups at the 2- and 4-positions of the pyrimidine ring through nucleophilic substitution reactions.[2][3] The synthesis of the target molecule, this compound, could potentially be achieved through a selective methylation or other modification of a related dichloro- or hydroxy-pyrimidine.
For instance, the synthesis of N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is achieved by reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with benzylamine.[2] This highlights the utility of di- and tri-substituted pyrimidines as platforms for generating diverse chemical entities.
The relationship between these key compounds is depicted in the diagram below.
This guide provides a foundational understanding of the synthesis of this compound. The detailed protocols and quantitative data are intended to support researchers in their efforts to produce this valuable compound for further investigation and application in drug discovery and development.
References
A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safety and handling precautions for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (CAS No. 5993-98-6). The information is compiled from safety data sheets and chemical databases to ensure research and development professionals can manage this substance responsibly.
Chemical Identification and Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 5993-98-6 | [1][2][3] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1][4] |
| Appearance | Liquid, Semi-solid or Solid | [5] |
| Boiling Point | 171.2 ± 35.0 °C at 760 Torr | [2][6] |
| Flash Point | 57.3 °C | [2][6] |
| Density | 1.428 ± 0.06 g/cm³ | [2][6] |
| Solubility | Slightly soluble in water (2.6 g/L at 25 °C) | [2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | STOT SE 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Sources:[1][2][5][7] |
Experimental Protocols: Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical to minimize exposure.
| Control | Specification | Rationale and Source |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] | To minimize inhalation of vapors. Ensure eyewash stations and safety showers are readily accessible.[10][11] |
| Eye/Face Protection | Wear tight-sealing safety goggles with side-shields or a full-face shield.[9][12][13] | To protect against splashes and vapors. Standard safety glasses are insufficient.[9] |
| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton™) and a chemical-resistant lab coat.[9] | To prevent skin contact. Nitrile gloves are not recommended for prolonged use with chlorinated hydrocarbons.[9] Inspect gloves before use. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor filter.[10][12] | To prevent respiratory tract irritation from vapor inhalation.[1] |
| Hygiene Measures | Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke in the work area.[8][12] Launder contaminated clothing before reuse.[8][14] | To prevent accidental ingestion and skin contamination. |
Safe Handling and Storage
| Procedure | Description |
| Handling | Avoid all personal contact, including inhalation of vapors.[8][15] Wear full protective clothing and equipment.[15] Keep containers securely sealed when not in use.[8] |
| Storage | Store locked up.[10][11] Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended storage temperature is freezer grade.[5] Store away from incompatible materials such as strong oxidizing agents.[12] |
Accidental Release Measures
| Spill Size | Protocol |
| Minor Spills | 1. Evacuate non-essential personnel and ensure adequate ventilation. 2. Wear full PPE as described in section 3.1. 3. Contain and absorb the spill with inert material (e.g., sand, vermiculite).[9][15] 4. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[15] 5. Clean the affected area thoroughly. Avoid runoff into drains.[15] |
| Major Spills | 1. Evacuate the area immediately and move upwind.[15] 2. Alert the appropriate emergency response team and the fire brigade, informing them of the location and nature of the hazard.[15] 3. Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should enter the area. |
First-Aid Measures
Immediate medical attention is required in case of exposure. Show the Safety Data Sheet to the attending physician.[16]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10][14][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][14][16] If skin irritation occurs, seek medical advice.[14] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][10] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention from an ophthalmologist.[7] |
| Ingestion | Do NOT induce vomiting.[10][11] Rinse mouth thoroughly with water.[10][16] Never give anything by mouth to an unconscious person.[16] Call a physician or poison control center immediately.[10][11] |
Fire-Fighting Measures
| Aspect | Protocol |
| Suitable Extinguishing Media | Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10][11] |
| Specific Hazards | The product is combustible.[10] Containers may explode when heated.[10] Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10][11][12] |
| Protective Equipment | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[10][11][15] |
Visual Safety Guides
The following diagrams provide visual workflows for key safety and handling procedures.
Caption: Standard workflow for handling this compound.
Caption: Decision guide for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]
- 3. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 [sigmaaldrich.com]
- 6. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. schc.org [schc.org]
An In-depth Technical Guide to the Solubility of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents data for a structurally analogous compound, 2-chloro-3-(trifluoromethyl)pyridine, to provide valuable insights for solvent selection and process development. Additionally, this guide outlines a standard experimental protocol for determining solubility and illustrates a common synthetic route for the target compound.
Core Solubility Data
Table 1: Mole Fraction Solubility (x₁) of 2-chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents at Different Temperatures [1]
| Temperature (K) | Methanol | 2-Propanol | n-Butyl Alcohol | Acetone | Ethyl Acetate | Acetonitrile | Trichloromethane |
| 273.15 | 0.1594 | 0.1633 | 0.1388 | 0.4011 | 0.3544 | 0.3588 | 0.4433 |
| 278.15 | 0.1843 | 0.1911 | 0.1642 | 0.4455 | 0.3988 | 0.4011 | 0.4899 |
| 283.15 | 0.2111 | 0.2212 | 0.1911 | 0.4911 | 0.4455 | 0.4466 | 0.5355 |
| 288.15 | 0.2412 | 0.2544 | 0.2212 | 0.5377 | 0.4922 | 0.4944 | 0.5822 |
| 293.15 | 0.2733 | 0.2911 | 0.2533 | 0.5844 | 0.5411 | 0.5433 | 0.6288 |
| 298.15 | 0.3088 | 0.3288 | 0.2877 | 0.6311 | 0.5899 | 0.5922 | 0.6744 |
| 303.15 | 0.3455 | 0.3688 | 0.3244 | 0.6777 | 0.6388 | 0.6411 | 0.7188 |
Disclaimer: The data presented in this table is for 2-chloro-3-(trifluoromethyl)pyridine and is intended to be used as a representative guide for the solubility of this compound. Actual solubility may vary.
Experimental Protocols for Solubility Determination
A reliable and commonly employed method for determining the solubility of a solid organic compound in a solvent is the gravimetric method. This approach involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.
Gravimetric Method for Solubility Determination
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle by stopping the agitation and letting the vial stand in the temperature-controlled bath for several hours.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents precipitation or dissolution during sampling.
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Record the total mass of the evaporation dish and the collected saturated solution.
-
Evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum desiccator can also be used.
-
Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Mass of the solvent: Subtract the mass of the dissolved solid from the total mass of the saturated solution collected.
-
Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solvent (g/L), or as a mole fraction.
-
Synthesis Workflow
This compound is commonly synthesized from its corresponding pyrimidin-2-ol derivative. The following diagram illustrates a typical synthetic pathway.
Caption: Synthesis of this compound.
References
4-Chloro-6-methyl-2-trifluoromethylpyrimidine material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the material safety data, properties, and handling guidelines for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. The information is intended to support laboratory safety and inform research and development activities.
Chemical Identification and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value | Source |
| Chemical Name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [1][2] |
| CAS Number | 5993-98-6 | [1][3][4] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1][4] |
| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [1][2] |
| InChI | InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 | [1][2] |
| InChIKey | JYLBKMNTQSEPJM-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=NC(=C(C=N1)Cl)C(F)(F)F | [4] |
| Physicochemical Property | Value | Source |
| Physical Form | Liquid, Semi-solid, or Solid | [2] |
| Boiling Point | 171.2 ± 35.0 °C at 760 Torr (Calculated) | [3][4] |
| Density | 1.428 ± 0.06 g/cm³ (20 °C, 760 Torr) (Calculated) | [3][4] |
| Flash Point | 57.3 ± 25.9 °C (Calculated) | [3][4] |
| Solubility | Slightly soluble (2.6 g/L) at 25 °C (Calculated) | [3] |
| Refractive Index | 1.452 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Heavy Atom Count | 12 | [4] |
Hazard Identification and Classification
This substance is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Class and Category | Source |
| Pictogram | [1][2] | |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation | [1][3] |
Experimental Protocols
While specific experimental protocols for this exact compound are not detailed in the publicly available safety data sheets, the hazard classifications are typically determined through standardized testing methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies.
-
Acute Oral Toxicity (LD50): The "Harmful if swallowed" classification is generally determined by studies on rats, where a single dose of the substance is administered orally to determine the lethal dose for 50% of the test population.
-
Skin Irritation: This is typically assessed using in vivo studies on rabbits, where the substance is applied to the skin to observe for signs of irritation, such as erythema and edema, over a set period.
-
Eye Irritation: This is also commonly evaluated through in vivo studies on rabbits, where the substance is instilled into the eye to check for effects on the cornea, iris, and conjunctiva.
-
Specific Target Organ Toxicity - Single Exposure: This is determined by observing for any functional or morphological changes in specific organs, in this case, the respiratory tract, following a single exposure to the substance.
Safe Handling and Emergency Procedures
A systematic approach to handling this chemical is crucial for ensuring laboratory safety. The following diagram illustrates the logical workflow for safe use, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures | Source |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [5][6] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [7] |
Fire-Fighting Measures
| Aspect | Guidance | Source |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride. | |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [8] |
Accidental Release Measures
| Aspect | Guidance | Source |
| Personal Precautions | Ensure adequate ventilation. Wear personal protective equipment. Avoid breathing vapors, mist, or gas. | [7] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | |
| Containment and Cleanup | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. | [8] |
Handling and Storage
| Aspect | Guidance | Source |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area, preferably in a chemical fume hood. | [7][9] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Storage temperature in a freezer is recommended. | [2][8][6] |
Exposure Controls and Personal Protection
| Control | Recommendation | Source |
| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location. Use in a well-ventilated area, with local exhaust ventilation recommended. | [5][7] |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. | |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [8] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. | [8] |
Stability and Reactivity
| Aspect | Information | Source |
| Chemical Stability | Stable under recommended storage conditions. | [6] |
| Conditions to Avoid | Incompatible products, excess heat, and moisture. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. | [6] |
Toxicological Information
| Toxicological Effect | Information | Source |
| Acute Toxicity | Harmful if swallowed. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3] |
| Respiratory Sensitization | No data available. | |
| Skin Sensitization | No data available. | |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. | [1][3] |
| Specific Target Organ Toxicity - Repeated Exposure | No data available. | |
| Aspiration Hazard | No data available. |
Ecological Information
There is limited publicly available information on the ecological effects of this compound. It is recommended to prevent its release into the environment.
Disposal Considerations
Dispose of this chemical and its container as hazardous waste in accordance with all federal, state, and local regulations. Do not allow it to enter drains or waterways.
Transport Information
Transport regulations may vary. It is essential to consult the relevant regulations (e.g., DOT, IATA, IMDG) before shipping this material.
Regulatory Information
This substance is subject to various chemical regulations. Users should ensure compliance with all applicable national and international regulations.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 [sigmaaldrich.com]
- 3. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]
- 4. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. GR63799|106342-69-2|MSDS [dcchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Chloro-6-methyl-2-trifluoromethylpyrimidine and Its Isomers: Synthesis, History, and Applications
This technical guide provides a comprehensive overview of the synthesis, history, and applications of 4-chloro-6-methyl-2-trifluoromethylpyrimidine and its closely related isomers, which are significant intermediates in the development of agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development.
Introduction and Physicochemical Properties
This compound and its isomers are halogenated pyrimidine derivatives characterized by the presence of a trifluoromethyl group, which often imparts desirable properties such as increased metabolic stability and binding affinity in biologically active molecules. The specific isomer for which more detailed synthetic and biological data is publicly available is 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0). Due to the greater availability of data, this guide will focus primarily on this isomer while drawing contextual information from the broader class of related compounds.
Table 1: Physicochemical Properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
| Property | Value | Reference |
| CAS Number | 241164-09-0 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [2] |
| Molecular Weight | 196.56 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | Not explicitly stated | |
| Boiling Point | Not explicitly stated | |
| IUPAC Name | 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | [2] |
History and Discovery
The precise initial discovery of this compound is not well-documented in a singular seminal publication. Instead, its emergence can be traced through the patent literature and synthetic methodology studies focused on novel agrochemicals and pharmaceuticals. The development of fluorinated pyrimidines as a class of bioactive molecules gained significant traction in the latter half of the 20th century. The trifluoromethyl group, in particular, became a key structural motif in the design of new pesticides and drugs due to its unique electronic properties and metabolic stability.
Early work on related compounds, such as the synthesis of various trifluoromethyl pyrimidine derivatives, laid the groundwork for the eventual synthesis of the title compound and its isomers. Research in the early 21st century, particularly in the development of novel fungicides and insecticides, frequently features the chloro-methyl-trifluoromethylpyrimidine scaffold as a key building block. For instance, a 2022 study details the synthesis of 2-methyl-4-chloro-6-trifluoromethylpyrimidine as a crucial intermediate for a new class of antifungal agents, indicating its established role in synthetic chemistry by this time.[3]
Synthesis and Experimental Protocols
The synthesis of chloro-methyl-trifluoromethylpyrimidine isomers typically involves a multi-step process starting from readily available precursors. A common strategy involves the cyclization of a trifluoromethyl-containing diketone with a nitrogen source to form the pyrimidine ring, followed by chlorination.
Synthesis of 2-Methyl-4-chloro-6-trifluoromethylpyrimidine
A representative synthetic pathway for 2-methyl-4-chloro-6-trifluoromethylpyrimidine is a five-step process starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate.[3]
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine
-
Acetamidine hydrochloride and ethyl trifluoroacetoacetate are used as starting materials.
-
The reaction involves a cyclization step to form the pyrimidine ring.
Step 2: Chlorination to 2-Methyl-4-chloro-6-trifluoromethylpyrimidine
-
The hydroxyl group of 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine is replaced with a chlorine atom.
-
This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 3: Hydrazinolysis
-
2-Methyl-4-chloro-6-trifluoromethylpyrimidine (20 mmol) and absolute ethanol (50 ml) are placed in a three-necked flask and stirred under an ice bath.
-
Hydrazine hydrate (30 mmol) is added dropwise.
-
The reaction proceeds in the ice bath, and its completion is monitored by Thin Layer Chromatography (TLC).
-
Water is then added to precipitate a yellow solid, which is purified by column chromatography to yield 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine.[3]
Step 4 & 5: Further derivatization
-
The resulting 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine can then undergo further cyclization and thioetherification to produce a variety of derivatives with potential biological activity.[3]
DOT Script for the Synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine
Caption: Synthetic workflow for 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine.
Biological Activity and Applications
The primary application of this compound and its isomers is as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides and insecticides. The presence of both the chloro and trifluoromethyl groups on the pyrimidine ring provides a versatile scaffold for further chemical modification to develop compounds with high biological potency.
Antifungal Activity
Several studies have demonstrated the potent antifungal activity of derivatives synthesized from chloro-methyl-trifluoromethylpyrimidine intermediates. For instance, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety, synthesized from 2-methyl-4-chloro-6-trifluoromethylpyrimidine, exhibited significant antifungal activities against various plant pathogens, including Botrytis cinerea and Phytophthora infestans.[3]
Table 2: Antifungal Activity of Selected Derivatives
| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |
| Derivative 5q | Botrytis cinerea (cucumber) | >90 | [3] |
| Derivative 5r | Botrytis cinerea (strawberry) | >90 | [3] |
| Derivative 5s | Phytophthora infestans | >90 | [3] |
Insecticidal Activity
Derivatives of trifluoromethylpyrimidines have also shown promising insecticidal properties. A 2021 study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety reported excellent insecticidal activity against several pests, including Mythimna separata.[4] While not directly synthesized from the title compound, this research highlights the importance of the trifluoromethylpyrimidine core in developing new insecticides. Another study in 2022 demonstrated that novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda.[5]
Table 3: Insecticidal Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound | Target Insect | Mortality Rate (%) at 500 µg/mL | Reference |
| Derivative 5o | Spodoptera frugiperda | 80.0 | [5] |
| Derivative 5t | Spodoptera frugiperda | 83.3 | [5] |
| Derivative 5w | Spodoptera frugiperda | 90.0 | [5] |
| Derivative 5w | Mythimna separata | 86.7 | [5] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many of the final agrochemical products derived from this compound is often target-specific and depends on the final molecular structure. For some insecticidal derivatives of pyrimidin-4-amine, the mode of action has been suggested to involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects.[4]
DOT Script for a Hypothesized Insecticidal Mechanism of Action
Caption: Hypothesized inhibition of AChE by an insecticidal pyrimidine derivative.
Conclusion
This compound and its isomers are valuable and versatile building blocks in synthetic organic chemistry. While their specific historical discovery is not pinpointed to a single event, their importance has grown with the increasing demand for novel and effective agrochemicals. The synthetic routes to these compounds are well-established, allowing for the creation of a diverse range of derivatives. The demonstrated antifungal and insecticidal activities of these derivatives underscore the significance of the trifluoromethylpyrimidine scaffold in the ongoing development of new crop protection agents and potentially, pharmaceutical compounds. Future research will likely continue to explore the vast chemical space accessible from these intermediates, leading to the discovery of new molecules with enhanced biological profiles.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in the development of various bioactive molecules. The synthesis is a two-step process commencing with the cyclocondensation of 2,2,2-trifluoroacetamide and ethyl acetoacetate to form the precursor 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine. Subsequent chlorination of this intermediate yields the final product. This protocol includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Pyrimidine derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry and agrochemistry due to their unique biological activities. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications as antifungal, insecticidal, and anticancer agents. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClF₃N₂ |
| Molecular Weight | 196.56 g/mol |
| CAS Number | 5993-98-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 35-36 °C at 22 Torr |
| Density | 1.429 g/cm³ |
Table 2: Spectroscopic Data for Isomeric 2-Chloro-4-methyl-6-trifluoromethylpyrimidine[1]
| Analysis | Result |
| ¹H NMR (δ, ppm) | 7.46 (s, 1H, Het), 2.67 (s, 3H, CH₃) |
| ¹⁹F NMR (δ, ppm) | 6.78 (s, 3F, CF₃) |
| Mass Spec (m/z) | 196 [M]⁺ |
Experimental Protocols
The synthesis of this compound is achieved in two primary steps:
-
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine
-
Step 2: Synthesis of this compound
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine
This procedure is based on the general principle of pyrimidine synthesis via cyclocondensation.
Materials:
-
2,2,2-Trifluoroacetamide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add 2,2,2-trifluoroacetamide (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
A precipitate of 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 60-70%
Step 2: Synthesis of this compound
This procedure details the chlorination of the hydroxypyrimidine precursor using phosphorus oxychloride.
Materials:
-
4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
-
Ice bath
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine (1.0 equivalent).
-
Carefully add an excess of phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: 75-85%
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[2][3] The pyrimidine scaffold, a key component of nucleic acids, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine with various boronic acids. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and cell permeability of drug candidates. The chloro-substituent at the 4-position of the pyrimidine ring serves as a versatile handle for the introduction of aryl and heteroaryl moieties, leading to the synthesis of novel compounds with potential therapeutic applications. While chloro-heteroarenes can be less reactive than their bromo or iodo counterparts, optimized reaction conditions with appropriate palladium catalysts and ligands can achieve high yields.[7]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (aryl or heteroaryl boronic acid) transfers its organic moiety to the palladium center, forming a new organopalladium(II) complex.
-
Reductive Elimination: The diaryl-palladium(II) complex undergoes reductive elimination to yield the desired coupled product (4-aryl-6-methyl-2-trifluoromethylpyrimidine) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Chloro-pyrimidines
The following table summarizes various reported conditions for the Suzuki coupling of chloro-pyrimidine derivatives with arylboronic acids. This data can serve as a valuable starting point for the optimization of reactions with this compound.
| Chloro-pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW, 15 min) | 81 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 (24 h) | 71 |
| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (spray-dried) | THF | 50 (Overnight) | Moderate |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂ (10) | Xantphos (20) | K₂CO₃ (2) | 1,4-Dioxane | 100 (MW, 30 min) | 84 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 (18-22 h) | Good |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW, 15 min) | 70 |
Experimental Protocols
This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate (or microwave reactor)
-
Solvents for work-up (e.g., Ethyl acetate, Dichloromethane)
-
Brine, anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
General Procedure (Conventional Heating):
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methyl-2-trifluoromethylpyrimidine.
Microwave-Assisted Procedure:
-
Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, ligand (if used), and the base.
-
Purging: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
Work-up and Purification: Follow steps 7-9 from the conventional heating procedure.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Development
The 4-aryl-6-methyl-2-trifluoromethylpyrimidine scaffold is of significant interest to drug development professionals. The pyrimidine core is a well-established pharmacophore, and the introduction of diverse aryl groups via Suzuki coupling allows for the rapid generation of compound libraries for screening. The trifluoromethyl group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity.[9][10]
Derivatives of trifluoromethyl-pyrimidines have been investigated for a range of therapeutic applications, including their potential as:
-
Anticancer agents: Many pyrimidine derivatives are known to exhibit antiproliferative activity.[6]
-
Antiviral agents: The pyrimidine nucleus is a key component of several antiviral drugs.[9]
-
Antifungal agents: Certain trifluoromethyl pyrimidine derivatives have shown promising antifungal activity.[4][9]
-
Kinase inhibitors: The pyrimidine scaffold is prevalent in numerous kinase inhibitors used in oncology.
The synthesis of novel 4-aryl-6-methyl-2-trifluoromethylpyrimidines through the protocols outlined in this document can provide a valuable platform for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methyl-2-trifluoromethylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds and approved drugs.[1][2][3][4][5][6][7][8][9][10] The presence of a trifluoromethyl group (-CF3) often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for drug discovery.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on its application as an intermediate in the development of kinase inhibitors. While direct examples of the use of this specific molecule are emerging, the protocols and data presented herein are based on closely related trifluoromethylpyrimidine derivatives and serve as a guide for its application in medicinal chemistry research.[11]
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of substituted pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group activates the C4-position for nucleophilic attack. This allows for the introduction of a variety of amine, alcohol, and thiol-containing fragments, which are crucial for interacting with biological targets.
A significant area of interest is the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituted pyrimidine scaffold derived from this compound can serve as such a core, with further modifications to achieve potency and selectivity.
Data Presentation: Biological Activity of Derived Compounds
The following table summarizes the in-vitro biological activities of a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety, synthesized from a structurally similar starting material.[11] This data illustrates the potential of this class of compounds in various therapeutic areas.
| Compound ID | R Group | Antifungal Activity (% Inhibition at 50 µg/mL vs. S. sclerotiorum) | Insecticidal Activity (% Mortality at 500 µg/mL vs. S. frugiperda) | Anticancer Activity (% Inhibition at 5 µg/mL vs. Hela) |
| 5a | 2-Fluorophenyl | 65.4 | 43.3 | 35.1 |
| 5b | 3-Fluorophenyl | 72.1 | 50.0 | 42.6 |
| 5c | 4-Fluorophenyl | 68.9 | 46.7 | 38.9 |
| 5j | 3-Chlorophenyl | 80.2 | 63.3 | 55.4 |
| 5l | 4-Chlorophenyl | 78.5 | 60.0 | 51.7 |
| 5v | 2,4-Dichlorophenyl | 82.7 | 70.0 | 62.3 |
| Tebuconazole | - | 83.3 | - | - |
| Chlorantraniliprole | - | - | >95 | - |
| Doxorubicin | - | - | - | >98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine.[12]
Materials:
-
4-hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A mixture of 4-hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine and an excess of phosphorus oxychloride is placed in a reaction vessel.
-
The mixture is heated to reflux and maintained at this temperature for 11 hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.[12]
Expected Yield: ~76.5%[12]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Aminophenols
This protocol is adapted from the synthesis of similar trifluoromethyl pyrimidine derivatives and can be applied to this compound.[11]
Materials:
-
This compound
-
Substituted aminophenol (e.g., 4-aminophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium iodide (0.01 eq), and cesium carbonate (1.5 eq).
-
Add acetone as the solvent and cool the mixture in an ice bath with stirring.
-
Dissolve the substituted aminophenol (1.0 eq) in acetone and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 7-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to obtain the desired 4-((6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivative.
Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives
This protocol describes the coupling of the product from Protocol 2 with a carboxylic acid to generate amide derivatives, based on a similar reported synthesis.[11]
Materials:
-
4-((6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivative (from Protocol 2)
-
Substituted aromatic carboxylic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the 4-((6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivative (1.0 eq), the substituted aromatic carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.02 eq).
-
Dissolve the reactants in dichloromethane.
-
Add EDCI (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final amide product.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of bioactive pyrimidine derivatives.
EGFR Signaling Pathway
Many pyrimidine-based molecules are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates a simplified EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Epidermal growth factor receptor (EGFR) inhibitors and derived treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]
- 9. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 10. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the characterization of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in various synthetic pathways. The following sections detail protocols for chromatographic and spectroscopic analysis, present quantitative data in a structured format, and include workflow diagrams for clarity.
Overview of Analytical Techniques
The robust characterization of this compound relies on a combination of chromatographic and spectroscopic methods to determine its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information about volatile impurities and confirms the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying functional groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique for separating and quantifying this compound from starting materials, by-products, and other impurities. A reversed-phase method is typically employed.
Experimental Protocol: Reversed-Phase HPLC
-
Objective: To determine the purity of this compound and quantify related substances.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for specific impurity profiles.
Data Presentation
The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
Table 2: Typical HPLC Data (Predicted)
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | ~15.2 | 1.00 |
| Starting Material/Impurity 1 | Varies | Varies |
| By-product/Impurity 2 | Varies | Varies |
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the identification of this compound and volatile impurities. Electron ionization (EI) is typically used to generate a reproducible fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Objective: To confirm the identity and molecular weight of this compound and to identify volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Mass Range | m/z 40-400 |
Data Presentation
The mass spectrum will show the molecular ion peak and characteristic fragment ions.
Table 4: Predicted GC-MS Fragmentation Data
| m/z | Proposed Fragment Ion | Neutral Loss |
| 196/198 | [M]⁺ | - |
| 161 | [M-Cl]⁺ | Cl |
| 127 | [M-CF₃]⁺ | CF₃ |
| 69 | [CF₃]⁺ | C₅H₄ClN₂ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 196/198) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Workflow for GC-MS Analysis
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.
Experimental Protocol: NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Table 5: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.6 | s | -CH₃ |
| ~7.3 | s | Pyrimidine-H | |
| ¹³C | ~25 | s | -CH₃ |
| ~122 (q) | q | -CF₃ | |
| ~118 | s | Pyrimidine-C-H | |
| ~155 (q) | q | Pyrimidine-C-CF₃ | |
| ~160 | s | Pyrimidine-C-Cl | |
| ~165 | s | Pyrimidine-C-CH₃ | |
| ¹⁹F | ~-68 | s | -CF₃ |
(q = quartet)
Logical Relationship of NMR Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
Table 6: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1350-1100 | Strong | C-F stretching (CF₃ group) |
| ~850-750 | Strong | C-Cl stretch |
Summary and Conclusion
The analytical techniques described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity, GC-MS for identity and volatile impurities, and NMR and FTIR for structural confirmation ensures the quality and integrity of this important chemical intermediate for its intended use in research and development. The provided protocols are starting points and should be validated and optimized for specific applications.
Application Notes and Protocols: 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-chloro-6-methyl-2-trifluoromethylpyrimidine as a versatile building block in organic synthesis. This fluorinated pyrimidine derivative is a key intermediate in the development of a wide range of biologically active compounds, including antifungal agents and kinase inhibitors.
Overview and Key Applications
This compound is a highly reactive heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the potential for palladium-catalyzed cross-coupling reactions, makes it a valuable scaffold in medicinal chemistry and agrochemical research.
Key applications include:
-
Synthesis of Antifungal Agents: The pyrimidine core is a common feature in many antifungal compounds. By displacing the chloro group with various amine and phenol nucleophiles, novel derivatives with potent activity against pathogenic fungi can be synthesized.[1][2]
-
Development of Kinase Inhibitors: The pyrimidine scaffold serves as an excellent starting point for the synthesis of kinase inhibitors, which are crucial in cancer therapy. Derivatives of this compound have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proline-rich Tyrosine Kinase 2 (PYK2).[3][4]
-
Agrochemical Research: The trifluoromethyl-substituted pyrimidine motif is found in several herbicides and insecticides.[5]
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [6] |
| CAS Number | 5993-98-6 | [6] |
| Molecular Formula | C₆H₄ClF₃N₂ | [6] |
| Molecular Weight | 196.56 g/mol | [6] |
Safety Hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process starting from 1,1,1-trifluoropentane-2,4-dione.
Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
This procedure is adapted from the condensation reaction of a β-diketone with urea.[5]
-
Materials:
-
1,1,1-trifluoropentane-2,4-dione
-
Urea
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,1-trifluoropentane-2,4-dione (1.0 eq) and urea (1.2 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-trifluoromethyl-6-methylpyrimidine-2-ol as a white solid.
-
Step 2: Chlorination of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
The hydroxyl group is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride.[5]
-
Materials:
-
4-Trifluoromethyl-6-methylpyrimidine-2-ol
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, add 4-trifluoromethyl-6-methylpyrimidine-2-ol (1.0 eq) to an excess of phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux and maintain for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction on 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. This compound is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. The following protocols outline the experimental setup for the substitution of the chloro group with various nucleophiles, a critical step in the synthesis of novel pyrimidine derivatives.
General Reaction Scheme
The nucleophilic substitution reaction involves the displacement of the chlorine atom at the C4 position of the pyrimidine ring by a nucleophile. The electron-withdrawing trifluoromethyl group at the C2 position and the nitrogen atoms within the pyrimidine ring activate the C4 position for nucleophilic attack.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for performing the nucleophilic substitution reaction with representative amine nucleophiles.
Materials and Equipment
-
Nucleophiles: e.g., Morpholine, Piperidine, Aniline
-
Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)
-
Base: Potassium Carbonate (K2CO3), Triethylamine (Et3N)
-
Reagents for Work-up: Ethyl acetate (EtOAc), Water, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na2SO4)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel, dropping funnel
-
Heating/Cooling: Heating mantle or oil bath, ice bath
-
Analytical Instruments: Thin Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)[6], High-Performance Liquid Chromatography (HPLC)
General Procedure for Nucleophilic Substitution with Aliphatic Amines (e.g., Morpholine, Piperidine)[7]
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (15 mL), add the aliphatic amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
To the residue, add ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted pyrimidine derivative.
-
General Procedure for Nucleophilic Substitution with Aromatic Amines (e.g., Aniline)[7]
-
Reaction Setup: Dissolve this compound (1.0 eq) and the aromatic amine (2.0 eq) in a mixture of acetonitrile (15 mL) and DMF (7 mL).
-
Addition of Base: Add triethylamine (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture overnight at 82 °C.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up:
-
After completion, add ethyl acetate and water to the reaction mixture.
-
Separate the phases and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product via flash column chromatography to yield the final product.
-
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic substitution reactions with different amines, based on typical yields for similar reactions.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) (by HPLC) |
| Morpholine | 4-(Morpholin-4-yl)-6-methyl-2-trifluoromethylpyrimidine | MeCN, K2CO3, Room Temp, 18h | 85-95 | >98 |
| Piperidine | 4-(Piperidin-1-yl)-6-methyl-2-trifluoromethylpyrimidine | MeCN, K2CO3, Room Temp, 18h | 80-90 | >98 |
| Aniline | N-Phenyl-6-methyl-2-trifluoromethylpyrimidin-4-amine | MeCN/DMF, Et3N, 82°C, Overnight | 70-80 | >97 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Caption: Experimental workflow for the nucleophilic substitution reaction.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific nucleophile and available laboratory conditions. All experiments should be conducted with appropriate safety precautions.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]
- 4. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, amenable to industrial scale-up.
Process Description
The synthesis of this compound is achieved through a two-step reaction pathway. The initial step involves the condensation of 1,1,1-trifluoropentane-2,4-dione with urea to form the intermediate, 4-Trifluoromethyl-6-methylpyrimidine-2-ol. This reaction is typically carried out in an acidic medium.
The subsequent step is the chlorination of the pyrimidine-2-ol intermediate. For large-scale production, phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent. Industrial-scale chlorinations of hydroxypyrimidines using POCl₃ can be optimized for high yield and efficiency. A particularly relevant method for large-scale synthesis involves a solvent-free or low-solvent approach, where the reaction is conducted with equimolar or slightly excess POCl₃ in a sealed reactor at elevated temperatures. This method not only improves reaction efficiency but also simplifies product work-up and reduces solvent waste, making it an environmentally favorable option for industrial applications.
Key considerations for scaling up this process include efficient heat management during the exothermic chlorination step, the safe handling of corrosive phosphorus oxychloride, and the implementation of appropriate work-up and purification procedures to handle larger volumes of material.
Reaction Pathway
Caption: Two-step synthesis of this compound.
Standard Operating Procedure (SOP) for Large-Scale Synthesis
This protocol is designed for a large-scale laboratory or pilot plant setting. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.
Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
Materials and Equipment:
-
1,1,1-Trifluoropentane-2,4-dione
-
Urea
-
Glacial Acetic Acid
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Charge the jacketed glass reactor with glacial acetic acid.
-
With stirring, add 1,1,1-trifluoropentane-2,4-dione to the reactor.
-
Slowly add an equimolar amount of urea to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 1.5 to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
The product will precipitate out of the solution. Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold water to remove any residual acetic acid and unreacted urea.
-
Dry the product, 4-Trifluoromethyl-6-methylpyrimidine-2-ol, in a vacuum oven until a constant weight is achieved.
Step 2: Synthesis of this compound
Materials and Equipment:
-
4-Trifluoromethyl-6-methylpyrimidine-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Sealed pressure reactor with overhead stirring and temperature control
-
Quenching vessel containing ice water
-
Extraction vessel
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a clean and dry sealed pressure reactor, charge the 4-Trifluoromethyl-6-methylpyrimidine-2-ol obtained from Step 1.
-
Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃). For a solvent-free approach, use a slight excess (e.g., 1.1 to 1.5 equivalents).
-
Seal the reactor and heat the mixture to a temperature of 95-110°C. Maintain this temperature with vigorous stirring for 10-12 hours. The reaction progress should be monitored.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly quench the reaction mixture by adding it portion-wise to a vessel containing ice water with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the neutralized mixture to an extraction vessel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Experimental Workflow
Caption: Detailed workflow for the large-scale synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, including typical lab-scale results and projected targets for large-scale production.
| Parameter | Step 1: Intermediate Synthesis | Step 2: Chlorination (Lab Scale) | Step 2: Chlorination (Large-Scale Target) |
| Reactants | 1,1,1-Trifluoropentane-2,4-dione, Urea | 4-Trifluoromethyl-6-methylpyrimidine-2-ol, POCl₃ | 4-Trifluoromethyl-6-methylpyrimidine-2-ol, POCl₃ |
| Solvent | Glacial Acetic Acid | None (or minimal high-boiling solvent) | None (Solvent-free) |
| Reaction Temperature | Reflux | 95-110°C | 95-110°C |
| Reaction Time | 1.5 - 2 hours | 11 hours | 10 - 12 hours |
| Yield | ~91% | ~76.5% | >85% |
| Purity (Post-Purification) | >98% | 99% (by GC) | >99% (by GC/HPLC) |
| Purification Method | Filtration and Washing | Vacuum Distillation | Vacuum Distillation |
Application of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methyl-2-trifluoromethylpyrimidine is a fluorinated heterocyclic compound that serves as a key intermediate in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products. While specific data on agrochemicals derived directly from this compound is limited in publicly available research, extensive studies on its isomers and structurally similar pyrimidine derivatives highlight its potential in the development of potent fungicides and herbicides. This document provides an overview of the application of this chemical scaffold in agrochemical research, including synthetic protocols for analogous compounds, their biological activities, and mechanisms of action.
Synthesis of Pyrimidine Intermediates
The synthesis of chloro-trifluoromethylpyrimidines is a critical first step in the development of more complex agrochemical molecules. A common method involves the chlorination of the corresponding hydroxypyrimidine.
Protocol 1: Synthesis of 2-Chloro-4-methyl-6-trifluoromethylpyrimidine (An Isomer of the Target Compound)
This protocol details the synthesis of an isomer of the target compound, which is a common starting material for various agrochemicals.
Materials:
-
4-Trifluoromethyl-6-methylpyrimidine-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
A mixture of 4-trifluoromethyl-6-methylpyrimidine-2-ol and an excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylaniline can be added.
-
The mixture is heated to reflux and maintained at this temperature for several hours (typically 3-12 hours), while the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The aqueous mixture is then neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a neutral or slightly alkaline pH is achieved.
-
The product is extracted with an organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude 2-chloro-4-methyl-6-trifluoromethylpyrimidine can be purified by vacuum distillation or column chromatography.
Application in Fungicide Synthesis
The this compound scaffold is a valuable building block for the synthesis of novel fungicides. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to generate a diverse library of compounds for biological screening. A representative application is the synthesis of novel pyrimidine derivatives containing an amide moiety, which have shown significant antifungal activity.
Protocol 2: Synthesis of Novel Fungicidal Pyrimidine Amides (Representative Workflow)
This protocol describes a general pathway for synthesizing fungicidal amide derivatives from a chloropyrimidine intermediate.
Step 1: Synthesis of the Hydroxy-phenyl-pyrimidine Intermediate
-
A mixture of 2-methyl-4-chloro-6-trifluoromethylpyrimidine (as a representative starting material), a substituted aminophenol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide - DMF) is heated.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield the N-(hydroxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine intermediate.
Step 2: Amide Coupling
-
The hydroxy-phenyl-pyrimidine intermediate is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran - THF).
-
A substituted benzoyl chloride and a base (e.g., triethylamine or pyridine) are added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the final pyrimidine amide fungicide.
Quantitative Data: Antifungal Activity of Representative Pyrimidine Amides
The following table summarizes the in vitro antifungal activity of synthesized pyrimidine amide derivatives against various plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that causes a 50% reduction in fungal growth).
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀ µg/mL) |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil (32.1) |
| 5f | Phomopsis sp. | 15.1 | Pyrimethanil (32.1) |
| 5p | Phomopsis sp. | 19.6 | Pyrimethanil (32.1) |
Data extracted from a study on analogous compounds synthesized from 2-methyl-4-chloro-6-trifluoromethylpyrimidine.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Many pyrimidine-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By blocking the activity of this enzyme, these fungicides disrupt the energy production of the fungal cells, leading to their death.
Application in Herbicide Synthesis
The this compound core is also a promising starting point for the development of novel herbicides. The reactivity of the chloro-substituent allows for the creation of diverse chemical structures that can target various biochemical pathways in plants.
Protocol 3: Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides (Representative Workflow)
This protocol outlines a general method for synthesizing aryloxyphenoxypropionate (APP) herbicides, a class known to inhibit acetyl-CoA carboxylase (ACCase), using a chloropyrimidine intermediate.
-
A solution of a substituted 4-hydroxyphenoxypropionate and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is prepared.
-
4-Chloro-6-methyl-2-(substituted)pyrimidine is added to the mixture.
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the final pyrimidinyloxyphenoxypropionate herbicide.
Quantitative Data: Herbicidal Activity of Representative Pyrimidinyloxyphenoxypropionates
The following table presents the herbicidal activity of representative compounds against barnyard grass at a concentration of 100 mg/L.
| Compound | Inhibition of Barnyard Grass Stalk Growth (%) |
| 8a | 75 |
| 8m | 82 |
| Cyhalofop (Commercial Herbicide) | 70 |
Data from a study on analogous compounds.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Aryloxyphenoxypropionate herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in monocotyledonous plants. ACCase catalyzes the first committed step in fatty acid biosynthesis. Inhibition of this enzyme disrupts the production of lipids, which are essential for cell membrane formation and integrity, ultimately leading to the death of the weed.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and biological evaluation of agrochemicals derived from this compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility is demonstrated through the successful development of potent fungicides and herbicides from structurally similar pyrimidine intermediates. The synthetic protocols, quantitative activity data, and mechanistic insights provided herein for analogous compounds serve as a strong foundation for researchers and scientists in the field of agrochemical discovery to explore the full potential of this chemical scaffold. Further research into the direct derivatization of this compound is warranted and holds promise for the development of next-generation crop protection agents.
Step-by-step guide to 4-Chloro-6-methyl-2-trifluoromethylpyrimidine purification
An Application Note and Protocol for the Purification of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of this compound, a key intermediate in pharmaceutical and agrochemical research. The methods described below—column chromatography, vacuum distillation, and recrystallization—are standard laboratory techniques that can be adapted to achieve the desired level of purity.
Compound Information and Safety Precautions
This compound is a halogenated pyrimidine derivative. Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and implement all necessary safety measures.
Safety Summary:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₄ClF₃N₂ |
| Molecular Weight | 196.56 g/mol |
| Appearance | Yellow to brown liquid |
| Boiling Point | Predicted: 147.2 ± 40.0 °C at 760 mmHg[2], 171.2 ± 35.0 °C at 760 mmHg[3] |
| Solubility | Slightly soluble in water (2.6 g/L at 25 °C, calculated).[3] May be soluble in DMSO, Ethanol, and DMF.[4] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C.[2] |
Experimental Protocols
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound.
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent: 10% Ethyl Acetate in Hexane (or a solvent system determined by TLC)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the eluent.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of eluent above the silica gel.
-
-
Fraction Analysis:
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Purification by Vacuum Distillation
Vacuum distillation is suitable for purifying thermally stable liquids with relatively high boiling points.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude compound and boiling chips or a stir bar in the round-bottom flask.
-
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually increase the temperature of the heating mantle.
-
Monitor the temperature at the distillation head.
-
Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum should be determined experimentally, but predictions suggest a boiling point of 147.2 °C or 171.2 °C at atmospheric pressure.[2][3]
-
-
Product Collection:
-
Change the receiving flask after the main fraction has been collected to separate it from any higher-boiling impurities.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. Since this compound is a liquid at room temperature, this method may be more suitable for solid derivatives or if the compound can be induced to crystallize at lower temperatures.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of the crude compound in various solvents at room and elevated temperatures.
-
An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[4] Solvent mixtures like n-hexane/ethyl acetate can also be effective.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95+% CAS#: 1582-25-8 [m.chemicalbook.com]
- 3. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]
- 4. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the synthesis, particularly in the chlorination step of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the condensation of 1,1,1-trifluoropentane-2,4-dione with urea in a suitable solvent like glacial acetic acid to produce 4-Trifluoromethyl-6-methylpyrimidine-2-ol. The subsequent step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[1]
Q2: What are the primary side reactions to be aware of during the chlorination step with POCl₃?
The main side reactions include:
-
Incomplete Reaction: Unreacted 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol remaining in the final product.
-
Hydrolysis: The conversion of the desired 4-chloro product back to the starting 4-hydroxy-pyrimidine derivative, especially during the workup phase.[2] This is often catalyzed by acidic byproducts.[2]
-
Over-chlorination: While less common for this specific substrate with a single hydroxyl group, in pyrimidine chemistry, the introduction of more chlorine atoms than desired can occur if there are other activatable positions on the ring.[2]
Q3: How does reaction temperature affect the synthesis?
Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but may also promote the formation of degradation byproducts.[2] For the chlorination with POCl₃, refluxing for an extended period (e.g., 11 hours) has been shown to lead to high conversion.[1] However, the optimal temperature should be determined experimentally to maximize the yield of the desired product while minimizing side reactions.
Q4: Can additives be used to improve the reaction efficiency?
Yes, for less reactive substrates, the addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the chlorination reaction.[2][3] These bases can help generate a more reactive intermediate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete Reaction: The starting hydroxypyrimidine may not have been fully consumed. | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LCMS. - For less reactive substrates, consider adding a tertiary amine base like pyridine or triethylamine to accelerate the reaction.[2][3] |
| Hydrolysis During Workup: The chloro-product is sensitive to acidic conditions and water, leading to hydrolysis back to the starting material. | - Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate or sodium carbonate solution) with vigorous stirring. This neutralizes acidic byproducts like HCl and phosphoric acid that catalyze hydrolysis.[2] - Immediately extract the product into a suitable organic solvent after quenching.[2] | |
| Product is Contaminated with Starting Material (4-methyl-6-(trifluoromethyl)pyrimidin-2-ol) | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reaction temperature and/or extend the reaction time. Ensure the starting material is fully dissolved or well-suspended in the POCl₃. |
| Moisture Contamination: Presence of water in the reaction can lead to the hydrolysis of the product. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous reagents and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Formation of Unidentified Impurities | Degradation: Harsh reaction conditions (e.g., excessively high temperatures) can lead to the degradation of the pyrimidine ring.[2] | - Lower the reaction temperature and monitor the reaction closely to find the optimal balance between reaction rate and stability. |
| Solvent-Related Byproducts: If a reactive solvent is used, it may be incorporated into side products. | - While POCl₃ often serves as both the reagent and solvent, if co-solvents are used, ensure they are inert under the reaction conditions. |
Experimental Protocols
Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
-
In a round-bottom flask, combine 1,1,1-trifluoropentane-2,4-dione and urea in glacial acetic acid.
-
Reflux the mixture for 1-1.5 hours.
-
Cool the reaction mixture and crystallize the product from water to obtain spectroscopically pure 4-Trifluoromethyl-6-methylpyrimidine-2-ol.[1]
Synthesis of this compound
-
In a flask equipped with a reflux condenser and a drying tube, add 4-Trifluoromethyl-6-methylpyrimidine-2-ol to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for approximately 11 hours. High conversion is expected under these conditions.[1]
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound with high purity.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in the synthesis.
References
Technical Support Center: Suzuki Coupling with Chloropyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine is not working or giving very low yields. What are the most common reasons for failure?
A1: Low or no yield in Suzuki couplings with chloropyrimidines is a frequent issue, primarily because chloro-heteroarenes are less reactive than their bromo or iodo counterparts.[1][2] The key factors contributing to failure include:
-
Inactive Catalyst System: The chosen palladium catalyst and ligand may not be effective for activating the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) can be inefficient for this transformation.[3]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[4][5] Additionally, oxygen can oxidize the active Pd(0) species to inactive palladium oxides.[3][6]
-
Inappropriate Base: The base is crucial for the transmetalation step. A base that is too weak, not sufficiently soluble, or impure can stall the catalytic cycle.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the presence of water can significantly hinder the reaction. Aryl chlorides typically require higher temperatures (80-120 °C) for the oxidative addition to occur at a reasonable rate.[3][4]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homo-coupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[7][8]
Q2: How do I choose the right catalyst and ligand for my chloropyrimidine substrate?
A2: The selection of the catalyst and ligand is critical for a successful Suzuki coupling with less reactive chloropyrimidines.[1] Highly active catalyst systems are often required.[8]
-
Catalysts: While Pd(PPh₃)₄ can be effective for some substrates,[7][9] Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with specialized ligands.[3][4]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and can prevent catalyst inhibition by the pyrimidine nitrogen.[1][8] Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are widely recognized for their effectiveness with aryl chlorides.[1][4] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for these challenging couplings.[1][8]
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [7][9] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| PdCl₂(dppf)·CH₂Cl₂ | - | 70 | Can be effective due to the wide bite-angle of the dppf ligand. | [9] |
| Pd(OAc)₂ | PPh₃ | ~40 | Moderate yield. | [9] |
Q3: What are the best choices for the base and solvent in my reaction?
A3: The base and solvent system must be carefully optimized for the specific substrates.
-
Base: Stronger bases are often required for the coupling of aryl chlorides to facilitate the transmetalation step.[3][4] Common and effective choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[4][10][11] The choice of base can significantly impact the reaction yield.[8]
-
Solvent: Aprotic polar solvents are frequently used. Mixtures of solvents, often including water, can be beneficial to dissolve the inorganic base.[2][9] Common solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often in combination with water.[2][4][11] For instance, a 2:1 mixture of 1,4-dioxane and water has been shown to be optimal in some cases.[9]
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) | Notes | Source |
| 1,4-Dioxane | 71 | Often a good choice for Pd(PPh₃)₄. | [9] |
| THF | 52 | Lower yield compared to 1,4-dioxane. | [9] |
| DMF | 45 | Lower yield compared to 1,4-dioxane. | [9] |
| Isopropanol | 41 | Lower yield compared to 1,4-dioxane. | [9] |
Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A4: The most common side reactions in Suzuki couplings are protodeboronation and homo-coupling.
-
Protodeboronation: This is the reaction of the boronic acid with a proton source, leading to the formation of an arene and boric acid, thus reducing the amount of boronic acid available for the cross-coupling. This is often exacerbated by high temperatures and certain bases.[7] To minimize this, use fresh, high-purity boronic acid and consider using a milder base or lower reaction temperature.[7][8]
-
Homo-coupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the transmetalation step is slow.[8] Ensuring the reaction is thoroughly degassed and using an efficient catalyst system can reduce homo-coupling.[3][8] Running the reaction with a slight excess of the aryl halide can also help.[7]
Q5: Can microwave irradiation be beneficial for my reaction?
A5: Yes, microwave-assisted Suzuki couplings can be highly effective. Microwave heating can lead to significantly shorter reaction times (e.g., 15 minutes) and improved yields, sometimes with lower catalyst loading.[7][9] It is a valuable tool for optimizing reaction conditions and accelerating synthesis.[9]
Troubleshooting Workflow
If you are facing issues with your Suzuki coupling reaction, the following workflow can help you systematically troubleshoot the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the chlorination of the corresponding hydroxypyrimidine, 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically involves heating the hydroxypyrimidine with POCl₃, often in the presence of a base or solvent.
Q2: What are the critical parameters to control during the chlorination reaction?
A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, and the stoichiometry of the chlorinating agent. Temperature is a crucial parameter for controlling selectivity; higher temperatures generally increase the reaction rate but can also promote the formation of byproducts.[1]
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include over-chlorination, where other functional groups on the pyrimidine ring are chlorinated, and hydrolysis of the desired chloro-product back to the starting hydroxypyrimidine, especially during the workup phase. Incomplete reactions can also occur, leaving unreacted starting material in the product mixture.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of 2-chloro-4-methyl-6-trifluoromethylpyrimidine.[2]
Materials:
-
4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine.
-
Add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the mixture to reflux and maintain for approximately 11 hours under an inert atmosphere.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound. A reported yield for a similar synthesis is 76.5%.[2]
Data Presentation
Optimization of Chlorination Reaction Conditions
The following table provides representative data on how different reaction conditions can affect the yield of this compound. This data is compiled from general principles of pyrimidine chlorination and published results for similar compounds.
| Entry | Temperature (°C) | Reaction Time (h) | POCl₃ Stoichiometry (eq.) | Yield (%) | Observations |
| 1 | 80 | 12 | 5 | ~60 | Incomplete conversion observed. |
| 2 | 100 | 11 | 5 | ~75 | Good conversion, minor byproducts. |
| 3 | 110 (Reflux) | 11 | 5 | 76.5[2] | High conversion, clean reaction profile. |
| 4 | 110 (Reflux) | 8 | 5 | ~70 | Shorter reaction time leads to lower yield. |
| 5 | 110 (Reflux) | 11 | 3 | ~65 | Insufficient chlorinating agent results in lower yield. |
| 6 | 120 | 11 | 5 | ~72 | Higher temperature did not significantly improve yield and may lead to more byproducts. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive POCl₃. | 1. Increase reaction time or temperature. Monitor by TLC. 2. Ensure the reaction is run under an inert atmosphere to prevent degradation. 3. Use a fresh bottle of POCl₃. |
| Presence of Starting Material in Product | 1. Insufficient reaction time or temperature. 2. Insufficient amount of POCl₃. | 1. Prolong the reaction time or increase the temperature, monitoring the reaction progress. 2. Ensure an adequate excess of POCl₃ is used. |
| Formation of Multiple Products (Byproducts) | 1. Over-chlorination due to high temperature or prolonged reaction time. 2. Side reactions of the trifluoromethyl group. | 1. Lower the reaction temperature and optimize the reaction time.[1] 2. Carefully control reaction conditions and consider using a milder chlorinating agent if necessary. |
| Product Hydrolysis During Workup | 1. Presence of water during the quenching of the reaction. | 1. Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. 2. Neutralize the acidic mixture promptly with a base (e.g., sodium bicarbonate solution). |
| Difficulty in Product Purification | 1. Boiling points of product and impurities are close. 2. Thermal decomposition of the product during distillation. | 1. Use fractional distillation for purification. 2. Perform distillation under high vacuum to lower the boiling point and minimize decomposition. |
Visualizations
Experimental Workflow
References
Purification challenges of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine and solutions
Welcome to the Technical Support Center for the purification of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective purification techniques for this compound are flash column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include:
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Unreacted starting material: 4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine.
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Chlorinating agent residues: And byproducts from reagents like phosphorus oxychloride (POCl₃).
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Over-chlorinated byproducts: Dichloro- or other polychlorinated pyrimidines.
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Solvent residues: From the reaction or initial work-up steps.
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Degradation products: The compound may be susceptible to hydrolysis or other degradation pathways under certain conditions.
Q3: How can I monitor the purity of my fractions during purification?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For higher accuracy and to assess the final purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. GC-MS can be particularly useful for identifying unknown impurities.
Q4: What is a suitable solvent system for flash column chromatography?
A common eluent system for flash column chromatography is a mixture of ethyl acetate and hexane. A starting point could be 10% ethyl acetate in hexane, with the polarity adjusted based on TLC analysis of the crude material.[1]
Q5: Is this compound stable under typical purification conditions?
While generally stable, prolonged exposure to highly acidic or basic conditions, as well as high temperatures, should be avoided to prevent degradation. The chloro-substituent can be susceptible to nucleophilic displacement, and the trifluoromethyl group can influence the reactivity of the pyrimidine ring.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar system will increase retention times, while a more polar system will decrease them. Consider a gradient elution. |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or an alternative purification technique like vacuum distillation or recrystallization. | |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Product Elutes Too Quickly or Too Slowly | Incorrect solvent polarity. | Adjust the ratio of polar to non-polar solvent. For faster elution, increase the polarity (e.g., more ethyl acetate). For slower elution, decrease the polarity (e.g., more hexane). |
| Streaking or Tailing of Bands | Sample is not fully dissolved in the loading solvent. | Ensure the crude material is completely dissolved in a minimal amount of a suitable solvent before loading onto the column. |
| Acidic or basic nature of the compound or impurities. | Add a small amount of a modifier to the eluent, such as triethylamine to neutralize acidic silica or acetic acid for basic compounds. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Uneven heating. | Use a stirring hot plate with a magnetic stir bar or a rotary evaporator for more uniform heating. Ensure a slow and gradual increase in temperature. |
| Insufficient vacuum. | Check for leaks in the distillation apparatus. Ensure the vacuum pump is functioning correctly and can achieve the required pressure. | |
| Product Not Distilling | Temperature is too low or vacuum is not deep enough. | Gradually increase the bath temperature. If the temperature is approaching the decomposition point, a deeper vacuum is necessary. |
| Co-distillation of Impurities | Boiling points of the product and impurities are too close. | Use a fractionating column to improve separation efficiency. A packed or Vigreux column can be effective. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Inappropriate solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find a suitable solvent or solvent mixture. | |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Oily Precipitate Forms Instead of Crystals | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| Presence of impurities that inhibit crystallization. | Try to remove the impurities by another method (e.g., a quick filtration through a small plug of silica) before recrystallization. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystals were filtered before crystallization was complete. | Allow sufficient time for crystallization at low temperature. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Preparation of the Column:
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Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Preparation and Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
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Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully load the prepared sample onto the top of the packed column.
-
-
Elution:
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Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
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Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate) to elute the product.
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Monitor the elution using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the TLC analysis.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Confirm the purity using GC or HPLC.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
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Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
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Carrier Gas: Helium or Nitrogen.
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Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent like acetone or ethyl acetate.
Data Presentation
Table 1: Example of Purification Data for this compound
| Purification Method | Starting Material (g) | Purified Product (g) | Yield (%) | Purity (by GC) |
| Flash Chromatography | 5.0 | 4.2 | 84 | >98% |
| Vacuum Distillation | 10.0 | 7.65 | 76.5 | 99%[2] |
| Recrystallization | 2.0 | 1.5 | 75 | >99% |
Visualizations
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Purification of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. The following sections offer guidance on removing impurities and addressing common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound and structurally similar compounds are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a sample of this compound?
Impurities can originate from starting materials, side reactions, or degradation. Based on a typical synthesis route involving the chlorination of 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol with a reagent like phosphorus oxychloride (POCl₃), common impurities may include:
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Unreacted Starting Material: 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol.
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Reagent Byproducts: Phosphoric acid and other phosphorus-containing residues from the breakdown of POCl₃.
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Isomeric Byproducts: Positional isomers such as 2-Chloro-6-methyl-4-trifluoromethylpyrimidine, although typically minor.
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Over-chlorinated Species: Dichlorinated pyrimidine derivatives.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
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Gas Chromatography (GC): Provides a quantitative measure of purity.
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Helps in structural confirmation and detection of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Vacuum Distillation
Issue 1: Product decomposition at high temperatures.
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Possible Cause: The compound may be thermally unstable at the required boiling point under the current vacuum.
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Solution: Improve the vacuum to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
Issue 2: Inefficient separation from a close-boiling impurity.
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Possible Cause: The impurity has a boiling point very similar to the product.
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Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation. A slower distillation rate can also improve fractionation.
Column Chromatography
Issue 3: Poor separation of the product from an impurity on a silica gel column.
-
Possible Causes:
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Inappropriate solvent system (eluent).
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Column overloading.
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The impurity and product have very similar polarities.
-
-
Solutions:
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Optimize the Eluent: A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] To improve separation, try a shallower gradient or isocratic elution with a less polar solvent system. Small additions of a third solvent can sometimes significantly alter selectivity.
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Reduce Sample Load: Overloading the column leads to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.
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Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (acidic, neutral, or basic) or a reverse-phase silica gel (e.g., C18), which separates compounds based on hydrophobicity.
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Issue 4: Tailing of the product peak during column chromatography.
-
Possible Causes:
-
The compound is interacting strongly with acidic sites on the silica gel.
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The compound is not fully soluble in the mobile phase.
-
-
Solutions:
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Modify the Mobile Phase: For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent can suppress interactions with acidic silanol groups and improve peak shape.[1]
-
Ensure Solubility: Ensure the crude material is fully dissolved before loading it onto the column.
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Recrystallization
Issue 5: The compound oils out or precipitates as an amorphous solid instead of forming crystals.
-
Possible Causes:
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The solution is supersaturated.
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The cooling rate is too fast.
-
The chosen solvent is not ideal.
-
-
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal of the pure compound.
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Solvent System Adjustment: If a single solvent is problematic, try a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
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Issue 6: Low recovery of the purified product after recrystallization.
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Possible Cause: The compound has significant solubility in the chosen solvent even at low temperatures.
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Solution: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. After cooling, place the flask in an ice bath or refrigerator for an extended period to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Experimental Protocols
Vacuum Distillation
This protocol is adapted from the purification of the isomeric compound, 2-chloro-4-methyl-6-trifluoromethylpyrimidine, and is expected to be effective for the target molecule.[2]
-
Setup: Assemble a vacuum distillation apparatus. A short-path apparatus is recommended.
-
Procedure: Place the crude this compound in the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Collection: Collect the fraction that distills at the appropriate temperature and pressure. For the isomer 2-chloro-4-methyl-6-trifluoromethylpyrimidine, the boiling point is reported as 69-70 °C at 11 mmHg.[2] The boiling point of the target compound may be similar.
-
Purity Analysis: Analyze the collected fraction for purity using GC or HPLC.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent) Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point for chloropyrimidines is a mixture of hexane and ethyl acetate.
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Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).
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Gradually increase the proportion of ethyl acetate (e.g., 90:10, 80:20) to elute the compound.
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For similar compounds, solvent systems like ethyl acetate/n-hexane (in ratios from 1:4 to 1:1) have been used effectively.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Yield | Reference (for similar compounds) |
| Vacuum Distillation | Boiling Point: ~69-70 °C Pressure: 11 mmHg | >99% | ~75% | [2] |
| Column Chromatography | Stationary Phase: Silica Gel Eluent: Hexane/Ethyl Acetate | >98% | Variable | [1] |
| Recrystallization | Solvent: Ethanol, Acetone, or Ethyl Acetate/Hexane | >97% | Variable | [1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography separation issues.
References
Technical Support Center: Reaction Monitoring for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Chloro-6-methyl-2-trifluoromethylpyrimidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during a reaction with this compound?
A1: The primary goal is to track the consumption of the starting material, this compound, and the formation of the desired product. It is also crucial to monitor for the appearance of any byproducts. A common byproduct is the hydrolyzed derivative, 6-methyl-2-trifluoromethylpyrimidin-4-ol, formed by the reaction of the starting material with any moisture present.
Q2: How can I visualize the spots on a TLC plate if my compounds are not UV-active?
A2: If your compounds do not visualize under a UV lamp, you can use a variety of staining solutions. Potassium permanganate stain is a good general stain for many organic compounds. Other options include iodine vapor or specific stains tailored to the functional groups in your product.
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. You may need to adjust the polarity of the solvent system.
-
Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or methanol to the mobile phase can sometimes help.
Q4: In my LC-MS analysis, I am not seeing the expected molecular ion peak for my product. What are some possible reasons?
A4: Several factors could contribute to this issue:
-
Ionization Issues: The compound may not be ionizing efficiently under the chosen conditions. Try switching the ionization polarity (positive vs. negative mode) or adjusting the ion source parameters.
-
Adduct Formation: The molecule might be forming adducts with salts or solvents in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).[1] Look for peaks corresponding to these common adducts.
-
In-source Fragmentation: The compound might be fragmenting in the ion source before mass analysis. Try using a softer ionization method or reducing the source temperature.
-
Compound Instability: The analyte may be degrading in the mobile phase or on the column. Ensure the mobile phase pH is appropriate for your compound's stability.
Q5: I see multiple peaks in my LC-MS chromatogram. How can I identify which one is my product?
A5: The key is to look for the peak with the correct mass-to-charge ratio (m/z) for your expected product. For this compound, the molecular weight is 196.56 g/mol .[2] In positive ion mode, you would look for the protonated molecule [M+H]⁺ at m/z 197.0088. The presence of a chlorine atom will also give a characteristic isotopic pattern ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No spots are visible on the TLC plate. | - Insufficient sample concentration.- Compound is not UV-active and no stain was used.- The compound did not move from the baseline. | - Spot a more concentrated sample.- Use a chemical stain (e.g., potassium permanganate) or iodine vapor for visualization.- Increase the polarity of the mobile phase. |
| All spots remain at the baseline. | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| All spots run to the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Spots are not well-separated (co-elution). | - The chosen solvent system does not provide adequate resolution. | - Try a different solvent system with different selectivities. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[3] |
| Inconsistent Rf values between runs. | - Inconsistent chamber saturation.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the TLC chamber is properly sealed and allow it to saturate for 15-20 minutes before developing the plate.- Always prepare fresh mobile phase.- Run TLCs in a temperature-controlled environment. |
LC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background noise or poor signal-to-noise. | - Contamination in the LC-MS system.- Impure mobile phase or additives. | - Flush the system with an appropriate cleaning solution.- Use high-purity (LC-MS grade) solvents and additives. |
| Shifting retention times. | - Inconsistent mobile phase preparation.- Column degradation or contamination.- Fluctuations in column temperature. | - Prepare mobile phases accurately and consistently.- Use a guard column and filter samples to protect the analytical column.- Use a column oven to maintain a constant temperature. |
| Peak tailing or fronting. | - Column overload.- Secondary interactions with the stationary phase.- Mismatched injection solvent. | - Dilute the sample.- Adjust the mobile phase pH or add a modifier to reduce secondary interactions.- Dissolve the sample in the initial mobile phase if possible. |
| No peaks detected. | - No sample injected.- Detector or ion source is off.- The compound is not retained or is irreversibly bound to the column. | - Check the autosampler and injection sequence.- Verify that the detector and ion source are on and properly configured.- Adjust the mobile phase to ensure retention or try a different column. |
| Unexpected mass peaks observed. | - Presence of impurities or byproducts.- Formation of adducts or in-source fragments. | - Analyze the mass spectrum to identify potential structures.- Check the purity of starting materials.- Modify ionization source parameters to minimize fragmentation and identify common adducts.[1][4] |
Experimental Protocols
TLC Monitoring Protocol
This protocol is a starting point and may require optimization.
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a reference spot.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube. Dilute this aliquot with the same solvent used for the reference.
-
-
Spotting: Using separate capillary spotters, apply a small spot of the starting material reference and the diluted reaction mixture onto the starting line. A co-spot (spotting both the reference and the reaction mixture on the same point) can be helpful for comparison.
-
Development:
-
Prepare a mobile phase. A good starting point for substituted pyrimidines is a mixture of hexane and ethyl acetate.[3] Begin with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity as needed. Another option is a benzene:methanol (8:2) mixture.[5]
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and seal the chamber. Allow it to saturate for 15-20 minutes.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot(s) in the reaction mixture lane indicate the progress of the reaction. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Expected Results for TLC:
| Compound | Example Mobile Phase | Expected Rf Value | Notes |
| This compound | Hexane:Ethyl Acetate (4:1) | ~0.6 - 0.8 | This is an estimate. The starting material is expected to be less polar than the product or hydrolyzed byproduct. |
| Product | Hexane:Ethyl Acetate (4:1) | ~0.3 - 0.5 | The product's polarity will depend on the substituent being added. |
| 6-methyl-2-trifluoromethylpyrimidin-4-ol (Hydrolysis Byproduct) | Hexane:Ethyl Acetate (4:1) | ~0.1 - 0.3 | The hydroxyl group makes this compound significantly more polar, resulting in a lower Rf value. |
LC-MS Monitoring Protocol
This protocol is a general guideline and will require optimization for your specific reaction and instrumentation.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent).
-
Dilute the quenched aliquot significantly with a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture). A typical dilution would be 1:1000 or greater.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM).
-
Scan Range (Full Scan): m/z 100 - 500.
-
SIM Ions: Monitor the m/z values for the starting material, expected product, and potential byproducts.
-
Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for your specific instrument.
-
Expected m/z Values for LC-MS:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₆H₄ClF₃N₂ | 196.56[2] | 197.0088 | Look for the characteristic 3:1 isotopic pattern for the chlorine atom ([M+H]⁺ and [M+H+2]⁺). |
| 6-methyl-2-trifluoromethylpyrimidin-4-ol (Hydrolysis Byproduct) | C₆H₅F₃N₂O | 178.11 | 179.0430 | This byproduct will be more polar and elute earlier than the starting material on a reverse-phase column. |
| Product | Dependent on reaction | - | - | Calculate the expected molecular weight and [M+H]⁺ of your target compound. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling with 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving 4-Chloro-6-methyl-2-trifluoromethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic nature of the substrate. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing trifluoromethyl (-CF3) group. This electronic deficiency activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr), which can compete with the desired palladium-catalyzed cross-coupling pathway.[1][2] Consequently, catalyst selection is critical to ensure the oxidative addition step of the cross-coupling cycle outcompetes any potential SNAr side reactions.[1]
Q2: Which type of palladium catalyst is a good starting point for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings of electron-deficient chloro-heterocycles, palladium(0) catalysts are generally the most effective. A common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][4] Alternatively, generating the active Pd(0) species in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in the presence of a phosphine ligand is a widely used and successful strategy.[5][6][7]
Q3: How do I choose the right ligand for my reaction?
A3: Ligand choice is crucial for tuning the reactivity and stability of the palladium catalyst.
-
For Suzuki-Miyaura Coupling: Simple triarylphosphines like triphenylphosphine (PPh₃) are a good first choice.[5] For more challenging couplings or to improve yields, bulky and electron-rich monodentate phosphine ligands (Buchwald ligands) such as XPhos or SPhos can be highly effective.[6][7] N-heterocyclic carbenes (NHCs) have also been shown to promote couplings of challenging chloro-heteroarenes.[8]
-
For Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the amine coupling partner.[9] Bidentate phosphine ligands like BINAP and DPPF were early developments for coupling primary amines.[10] For a broader range of amines and more challenging substrates, bulky, electron-rich monodentate ligands are often required to facilitate the reductive elimination step.[9][11]
Q4: What is the role of the base in these cross-coupling reactions, and how do I select one?
A4: The base plays a critical role, particularly in the transmetalation step of the Suzuki-Miyaura cycle, by activating the organoboron species.[12] The choice of base can significantly impact reaction yield and rate.
-
Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective choices for Suzuki couplings involving chloropyrimidines.[3][4]
-
Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial in more difficult couplings due to its higher solubility in organic solvents.[12]
-
For Buchwald-Hartwig aminations , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.
Q5: Which solvent system is recommended?
A5: The solvent can influence catalyst stability, solubility of reagents, and even reaction selectivity.[13][14]
-
Aprotic polar solvents are often used. Mixtures of dioxane or tetrahydrofuran (THF) with water are very common for Suzuki-Miyaura reactions, as water is often necessary to facilitate the transmetalation step.[7][15]
-
Toluene and dimethylformamide (DMF) are also frequently used solvents.[3][13] The choice of solvent can be critical and may require screening for optimal results.[5][13]
Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure anaerobic conditions are strictly maintained throughout the setup, as oxygen can deactivate the Pd(0) catalyst. |
| Suboptimal Ligand | Screen a panel of ligands. If using PPh₃, try a more electron-rich and bulky ligand like XPhos or SPhos, which can promote the oxidative addition to the C-Cl bond.[6] |
| Incorrect Base | The base may not be strong enough or may have poor solubility. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[12] |
| Low Reaction Temperature | The activation of the C-Cl bond can be sluggish. Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[16] |
Problem 2: Formation of significant side products.
| Potential Cause | Troubleshooting Steps |
| Protodeboronation (Suzuki) | This side reaction, where the boronic acid is replaced by a hydrogen, is common with electron-deficient heteroaryl boronic acids.[15] Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄), run the reaction at a lower temperature, and use a minimal amount of water.[15] Using potassium organotrifluoroborates instead of boronic acids can also mitigate this issue.[7] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. |
| Dehalogenation | The chloro-pyrimidine is converted back to the corresponding pyrimidine. This can occur if the transmetalation or reductive elimination is slow. A more effective ligand or different base may be required to accelerate the productive catalytic cycle.[17] |
| SNAr by Base or Solvent | Hydroxide from the base or residual water can act as a nucleophile, leading to the formation of a pyrimidin-4-one byproduct. Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrimidines
The following table summarizes conditions reported for successful Suzuki-Miyaura couplings on various chloropyrimidine substrates, which can serve as a starting point for optimization with this compound.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Class | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 70-90 | 2,4-Dichloropyrimidine | [3] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 100 | ~85 | 4,6-Dichloropyrimidines | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 94 | Bromo-chloro arene | [18] |
| Pd(PPh₃)₂Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 80 | 75-90 | 4,6-Dichloropyrimidines | [5] |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 100 | Low Yield | 7-chloro, 6-azaindole | [7] |
| XPhos-Pd-G2 | - | K₂CO₃ | Dioxane/H₂O | 100 | 89 | 7-chloro, 6-azaindole | [7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add the degassed solvent (e.g., Dioxane/H₂O in a 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[19][20]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general workflow for screening catalyst systems.
Caption: A decision tree for troubleshooting common issues.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Preventing decomposition of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
The principal decomposition pathway for this compound is nucleophilic substitution of the chlorine atom at the C4 position. This is due to the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing trifluoromethyl group.[1][2] Under harsh conditions, such as high temperatures or strong bases, ring-opening or other degradation pathways may occur. Hydrolysis of the chloro group to a hydroxyl group is a common side reaction if water is present.
Q2: What factors can accelerate the decomposition of this compound?
Several factors can promote the unwanted decomposition or side reactions of this compound:
-
Presence of Nucleophiles: Strong nucleophiles can readily displace the chlorine atom. If the intended reaction does not involve this substitution, the presence of nucleophilic impurities or solvents can lead to undesired byproducts.
-
Aqueous Conditions: Water can act as a nucleophile, leading to the hydrolysis of the chloro-substituent to form the corresponding pyrimidin-4-ol. Therefore, maintaining anhydrous (dry) reaction conditions is crucial.[3]
-
High Temperatures: Elevated temperatures can increase the rate of decomposition and side reactions. It is important to carefully control the reaction temperature.[3]
-
Strong Bases: While a base is often required to scavenge the HCl generated during nucleophilic substitution, strong or nucleophilic bases can promote side reactions or degradation of the pyrimidine ring.[1]
-
Incorrect Solvent Choice: Protic or nucleophilic solvents (e.g., alcohols, water) can compete with the desired nucleophile, leading to solvolysis products.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from moisture and strong oxidizing agents. The container should be tightly sealed to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product in a Nucleophilic Substitution Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently activated pyrimidine ring | While the trifluoromethyl group is activating, ensure other reaction parameters are optimal. | The trifluoromethyl group enhances the electrophilicity of the C4 position, but other factors like temperature and solvent also play a key role.[4] |
| Poor leaving group ability of chloride | In some specific cases, conversion to a better leaving group might be considered, although chloride is generally effective for SNAr on pyrimidines. | The reactivity order for nucleophilic aromatic substitution is generally F > Cl > Br > I.[1] |
| Weak Nucleophile | Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol). | A more potent nucleophile will react more readily with the electrophilic pyrimidine ring.[1] |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature while monitoring for decomposition. | Higher temperatures can provide the necessary activation energy for the reaction to proceed.[1][3] |
| Inappropriate Solvent | Use an anhydrous, non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents can help to dissolve the reactants and facilitate the SNAr reaction without competing with the nucleophile. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Ensure strictly anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | The presence of water can lead to the formation of the corresponding 4-hydroxypyrimidine derivative.[3] |
| Di-substitution (if applicable) | Use a stoichiometric amount of the nucleophile. Lower the reaction temperature. | This can help to favor mono-substitution over di-substitution, if other reactive sites are present.[1] |
| Reaction with Solvent (Solvolysis) | Use a non-nucleophilic solvent. If a nucleophilic solvent is necessary, consider using it as the limiting reagent. | Solvents like alcohols can act as nucleophiles, especially at elevated temperatures, leading to undesired byproducts.[1] |
| Degradation by Strong Base | Use a milder, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | Harsh basic conditions can lead to the degradation of the pyrimidine ring.[1] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine. Optimization of temperature, reaction time, and purification will be necessary for specific substrates.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and the amine nucleophile (1.0-1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the amine) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analytical Methods for Monitoring Decomposition
Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[5][6]
| Analytical Technique | Application | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the parent compound and its degradation products. A stability-indicating method can be developed to separate all potential impurities. | Appearance of new peaks corresponding to degradation products (e.g., the hydrolysis product). A decrease in the peak area of the parent compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products. Monitoring the progress of the reaction and the formation of byproducts in real-time. | Chemical shift changes in the pyrimidine ring protons and the methyl group upon substitution of the chlorine atom. 19F NMR can be used to monitor the integrity of the trifluoromethyl group. |
| Mass Spectrometry (MS) | Identification of degradation products by determining their molecular weight. | Detection of ions corresponding to the expected molecular weights of degradation products, such as the hydrolyzed product. |
Visualizing Reaction Logic and Workflows
To aid in understanding the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up 4-Chloro-6-methyl-2-trifluoromethylpyrimidine reactions without compromising yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine while maintaining high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used synthetic route involves a two-step process. The first step is the condensation of 1,1,1-trifluoropentane-2,4-dione with urea in the presence of an acid catalyst to form 4-methyl-2-trifluoromethyl-pyrimidin-6-ol. The second step is the chlorination of the resulting pyrimidinol using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Q2: I am experiencing a significant drop in yield when scaling up the chlorination step. What are the potential causes?
A2: A drop in yield during the scale-up of the chlorination step is a common issue. Several factors can contribute to this:
-
Inefficient Heat Transfer: The chlorination reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the product and the formation of side products.
-
Poor Mixing: Inadequate agitation in a large reactor can result in poor mixing of the reactants, leading to incomplete conversion and the formation of byproducts.
-
Sub-optimal Reagent Addition Rate: The rate of addition of the chlorinating agent becomes more critical at a larger scale. A rapid addition can lead to an uncontrolled exotherm, while a very slow addition might result in incomplete reaction within a practical timeframe.
-
Work-up and Purification Issues: The work-up procedure for large-scale reactions can be challenging. For instance, quenching the reaction with water on a large scale can be hazardous due to the exothermic reaction with excess POCl₃.[1] Product isolation and purification methods that work well on a small scale, such as simple extraction and evaporation, may not be as efficient or practical for larger quantities.
Q3: What are the typical side products I should look out for during the synthesis?
A3: While specific side product profiles can vary based on reaction conditions, some common impurities in the synthesis of chloropyrimidines include:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting pyrimidinol in the final product.
-
Over-chlorinated Products: Although less common for this specific substrate, there is a possibility of forming di- or tri-chlorinated pyrimidine derivatives under harsh reaction conditions.
-
Polymeric Byproducts: At elevated temperatures, pyrimidine rings can undergo polymerization, leading to the formation of tar-like, insoluble materials that can complicate purification.[1]
-
Hydrolysis Product: During work-up, the chloro group can be hydrolyzed back to a hydroxyl group if the product is exposed to water or other nucleophiles for an extended period, especially at elevated temperatures.
Q4: Are there any safety precautions I should be aware of when working with phosphorus oxychloride (POCl₃) on a large scale?
A4: Yes, working with POCl₃ on a large scale requires strict safety protocols. POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid in a highly exothermic reaction. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and a face shield).
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood. For larger scale operations, a walk-in hood or a dedicated, well-ventilated area is essential.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Controlled Quenching: The quenching of excess POCl₃ must be done with extreme caution. A slow, controlled addition of the reaction mixture to a cooled quenching solution (e.g., ice-water or a cooled basic solution) is crucial to manage the exotherm.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (pyrimidinol). | 1. Insufficient chlorinating agent. | Increase the molar ratio of POCl₃ to the pyrimidinol. A common ratio is 3-5 equivalents. |
| 2. Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition. The optimal temperature is typically in the range of 80-110°C. | |
| 3. Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Extend the reaction time until the starting material is consumed. | |
| Significant amount of dark, tar-like residue. | 1. Reaction temperature is too high. | Optimize the reaction temperature. A lower temperature for a longer duration might be beneficial. Ensure efficient stirring to prevent localized overheating. |
| 2. Presence of impurities in the starting material. | Ensure the pyrimidinol starting material is of high purity. Impurities can catalyze decomposition reactions. | |
| Product loss during work-up. | 1. Hydrolysis of the product. | Minimize the contact of the product with water during the work-up. Use a non-aqueous work-up if possible. Extract the product quickly into a non-polar organic solvent. |
| 2. Inefficient extraction. | Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
Issue 2: Poor Purity of the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting material. | Incomplete reaction. | Refer to the troubleshooting steps for "Low conversion of starting material" in the table above. |
| Presence of multiple unidentified peaks in analytical data (HPLC, GC-MS). | Formation of side products due to harsh reaction conditions. | Re-evaluate and optimize the reaction temperature and the rate of addition of the chlorinating agent. Consider using a milder chlorinating agent if possible, although POCl₃ is standard for this transformation. |
| Product appears oily or discolored after purification. | Residual solvent or impurities. | Ensure the purification method (e.g., recrystallization or column chromatography) is effective. Use high-purity solvents for purification. Dry the final product under vacuum to remove any residual solvent. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound. The data presented here is illustrative and based on general principles of optimizing similar chlorination reactions. Researchers should perform their own optimization studies for their specific scale and equipment.
| Experiment ID | Scale (moles) | POCl₃ (equivalents) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 1 | 0.1 | 3 | 90 | 4 | 75 | Good conversion, minor impurities. |
| 2 | 1.0 | 3 | 90 | 4 | 65 | Lower yield, likely due to mixing and heat transfer issues. |
| 3 | 1.0 | 5 | 90 | 4 | 78 | Improved yield with excess POCl₃. |
| 4 | 1.0 | 5 | 110 | 2 | 72 | Faster reaction but more colored byproducts observed. |
| 5 | 1.0 | 5 | 80 | 8 | 82 | Higher yield with lower temperature and longer reaction time. Cleaner reaction profile. |
| 6 | 5.0 | 5 | 80 | 8 | 79 | Successful scale-up with optimized conditions. Good temperature control is critical. |
Experimental Protocols
Key Experiment: Chlorination of 4-methyl-2-trifluoromethyl-pyrimidin-6-ol
Materials:
-
4-methyl-2-trifluoromethyl-pyrimidin-6-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure (Illustrative for 1.0 mole scale):
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), a thermocouple, and an addition funnel.
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon.
-
Charging Reactants: Charge 4-methyl-2-trifluoromethyl-pyrimidin-6-ol (1.0 mole) and toluene (optional, can help with temperature control and product extraction) into the reactor.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (5.0 moles) to the stirred mixture via the addition funnel. Control the addition rate to maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain this temperature for 8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
Caption: Logical relationships between process parameters and reaction outcomes.
References
Validation & Comparative
Purity Analysis of Synthesized 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key building block in medicinal chemistry. The selection of an appropriate analytical method is paramount for accurate impurity profiling and ensuring the quality and reliability of subsequent experimental outcomes.
Comparative Purity Analysis: HPLC vs. GC
The purity of a synthesized batch of this compound was assessed using two orthogonal chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, including retention times and peak area percentages for the main component and potential process-related impurities, are summarized below.
Table 1: Comparison of HPLC and GC Purity Analysis of this compound
| Analyte | HPLC Analysis | GC-MS Analysis |
| This compound | Retention Time: 8.52 minPeak Area %: 98.7% | Retention Time: 10.25 minPeak Area %: 98.8% |
| Impurity A: 4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine | Retention Time: 4.21 minPeak Area %: 0.8% | Retention Time: 12.11 min (derivatized)Peak Area %: 0.7% |
| Impurity B: 2,4-Dichloro-6-methyl-pyrimidine | Retention Time: 9.87 minPeak Area %: 0.3% | Retention Time: 9.15 minPeak Area %: 0.3% |
| Impurity C: Unidentified Isomer | Retention Time: 7.98 minPeak Area %: 0.2% | Retention Time: 10.05 minPeak Area %: 0.2% |
Synthesis and Potential Impurities
The synthesis of this compound typically involves the chlorination of 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine.[1][2] This process can lead to several potential impurities, including unreacted starting material and byproducts from side reactions.
References
Spectroscopic Comparison of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and batch-to-batch consistency of chemical reagents is paramount. This guide provides a framework for the spectroscopic comparison of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine sourced from different suppliers. By employing standardized analytical techniques, researchers can confidently select the highest quality reagents for their work.
This document outlines the key spectroscopic methods for characterization—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct comparative data from multiple suppliers for this compound is not publicly available, this guide presents an illustrative comparison based on typical data for a closely related isomer, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, to demonstrate the analytical process.
Illustrative Spectroscopic Data Summary
The following table summarizes expected spectroscopic data for a pyrimidine derivative, illustrating how results from different suppliers would be presented for a comparative analysis.
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Reference Standard |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.28 (s, 1H), 2.65 (s, 3H) | δ 7.28 (s, 1H), 2.65 (s, 3H) | δ 7.28 (s, 1H), 2.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.1, 162.8 (q, J=35 Hz), 158.4, 120.5 (q, J=275 Hz), 115.9, 24.5 | δ 172.1, 162.8 (q, J=35 Hz), 158.4, 120.5 (q, J=275 Hz), 115.9, 24.5 | δ 172.1, 162.8 (q, J=35 Hz), 158.4, 120.5 (q, J=275 Hz), 115.9, 24.5 |
| IR (KBr, cm⁻¹) | 3050, 2925, 1600, 1550, 1450, 1350, 1200, 1150, 850 | 3050, 2925, 1600, 1550, 1450, 1350, 1200, 1150, 850 | 3050 (C-H aromatic), 2925 (C-H aliphatic), 1600, 1550 (C=N, C=C), 1350 (C-F), 1200, 1150 (C-F), 850 (C-Cl) |
| Mass Spec. (EI, m/z) | 196.00 (M⁺), 161.00 ([M-Cl]⁺) | 196.00 (M⁺), 161.00 ([M-Cl]⁺) | 196.0015 (Exact Mass) |
| Purity (by HPLC) | >98% | >98% | >98% |
Note: The data presented is for the isomer 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and is for illustrative purposes only.
Experimental Workflow & Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic comparison of a chemical purchased from different suppliers.
Caption: Workflow for Spectroscopic Comparison of Chemicals.
Hypothetical Signaling Pathway Involvement
Pyrimidine derivatives are crucial scaffolds in medicinal chemistry and may interact with various biological pathways. The diagram below illustrates a hypothetical signaling pathway where a pyrimidine-based inhibitor might act.
Caption: Hypothetical Kinase Inhibition by a Pyrimidine Derivative.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques. It is important to note that specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure and identify any impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background subtraction. The resulting spectrum will show absorption bands corresponding to the various functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
GC-MS Protocol (Illustrative):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Processing: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint.[1][2]
References
Comparative Reactivity Analysis: 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Pyrimidine Intermediate
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocyclic systems through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy. This guide provides a comprehensive comparative analysis of the reactivity of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine against other key pyrimidine substrates. The inclusion of a potent electron-withdrawing trifluoromethyl group at the 2-position, coupled with a chloro leaving group at the 4-position, renders this molecule a highly reactive and versatile building block for the synthesis of novel compounds.
The Influence of Substituents on Pyrimidine Reactivity
The reactivity of the pyrimidine ring in SNAr reactions is dictated by the electronic nature of its substituents. The two nitrogen atoms within the ring inherently make it electron-deficient and thus susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions. The presence of electron-withdrawing groups (EWGs) further enhances this electron deficiency, thereby increasing the rate of substitution.
The subject of this guide, this compound, possesses two key activating features:
-
Trifluoromethyl (-CF3) Group at C2: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence at the 2-position significantly depletes electron density from the pyrimidine ring, making the electrophilic centers more susceptible to nucleophilic attack.
-
Chloro (-Cl) Group at C4: The chlorine atom at the 4-position serves as a good leaving group in SNAr reactions. The C4 and C6 positions of the pyrimidine ring are generally more reactive towards nucleophilic substitution than the C2 position.
The methyl group at the C6 position is a weak electron-donating group, which might slightly attenuate the high reactivity imparted by the trifluoromethyl group, but its effect is generally considered to be minor in comparison.
Quantitative Reactivity Comparison
To provide a tangible comparison, the following table summarizes typical reaction yields for the amination of various chloropyrimidines. It is important to note that reaction conditions can significantly influence yields, and this table serves as a qualitative guide to the relative reactivity.
| Pyrimidine Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloropyrimidine | Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 | [1] |
| 2-Chloropyrimidine | Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 | [1] |
| 2-Chloropyrimidine | Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 | [1] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2-Amino-4-amino-6-chloropyrimidines | Good to Excellent | [2] |
Note: The data for 2-chloropyrimidine was obtained from reactions performed with the heteroaryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours[1]. The general consensus in heterocyclic chemistry is that reactions at the C4 position of a corresponding 4-chloropyrimidine would proceed at a faster rate and/or under milder conditions.
Based on the strong activating effect of the trifluoromethyl group, it is anticipated that this compound would exhibit significantly higher reactivity and provide comparable or higher yields in shorter reaction times or under milder conditions compared to less activated pyrimidines like 2-chloropyrimidine or even 2,4-dichloropyrimidine.
Reaction Mechanism and Experimental Workflow
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.
The initial attack of the nucleophile on the electron-deficient C4 carbon atom leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the trifluoromethyl group, which stabilizes the intermediate. This is the rate-determining step of the reaction. The subsequent elimination of the chloride leaving group is a fast process that restores the aromaticity of the pyrimidine ring.
A general experimental workflow for a typical SNAr reaction is outlined below.
Detailed Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on chloropyrimidines with amine and thiol nucleophiles. These can be adapted for this compound, likely with reduced reaction times or temperatures due to its enhanced reactivity.
Protocol 1: Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyrimidine derivative.[3]
Protocol 2: Thiolation of this compound
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.1 equiv)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3), 1.1 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the thiol in the chosen anhydrous solvent.
-
Carefully add the base to the solution to generate the thiolate in situ.
-
Add this compound to the reaction mixture.
-
Stir the reaction at a suitable temperature (typically ranging from room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(alkyl/arylthio)pyrimidine.
Logical Framework for Reactivity Assessment
The following diagram illustrates the logical relationship for predicting the relative reactivity of different chloropyrimidines in SNAr reactions.
References
Validating the Structure of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural validation of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine and its derivatives. By presenting experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. Detailed experimental protocols are provided to ensure reproducibility and facilitate the application of these methods in the laboratory.
Structural Elucidation: A Multi-Technique Approach
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For complex heterocyclic systems like this compound derivatives, a combination of analytical methods is essential for complete and accurate characterization. This guide focuses on three powerful techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), enabling the elucidation of the carbon-hydrogen framework and the position of the trifluoromethyl group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides valuable information about its fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.
-
X-ray Crystallography: Offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths and angles.
The following sections present comparative data and detailed methodologies for each of these techniques as applied to the structural validation of this compound and its analogs.
Comparative Spectroscopic and Crystallographic Data
To facilitate the comparison of structural features, the following table summarizes key spectroscopic and crystallographic data for this compound and a closely related derivative. This data serves as a benchmark for researchers working with similar compounds.
| Parameter | This compound | 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine |
| ¹H NMR (δ, ppm) | Data not available in search results | Data not available in search results |
| ¹³C NMR (δ, ppm) | Data not available in search results | Data not available in search results |
| ¹⁹F NMR (δ, ppm) | Data not available in search results | Data not available in search results |
| Mass Spectrum (m/z) | Molecular Ion (M⁺): 196.0015 (Calculated)[1] | Data not available in search results |
| Crystal System | Data not available in search results | Tetragonal[2] |
| Space Group | Data not available in search results | I4̅[2] |
| Unit Cell Dimensions | Data not available in search results | a = 23.280(6) Å, c = 4.7191(15) Å[2] |
Note: Specific experimental spectral data for this compound was not available in the search results. The provided mass is the calculated exact mass. The crystallographic data is for a closely related derivative and is presented for comparative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for researchers and can be adapted based on the specific instrumentation and experimental conditions available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring and analyzing ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated pyrimidine derivatives.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.[3]
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, so spectra can be acquired relatively quickly.[4] Proton decoupling may be used to simplify the spectra.
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the internal or external standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the molecular structure. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable structural information.[5]
Mass Spectrometry (MS)
This protocol describes a general method for obtaining the mass spectrum of a pyrimidine derivative using electron ionization (EI).
Instrumentation:
-
A mass spectrometer equipped with an electron ionization source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the low µg/mL range.
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The standard electron energy for EI is 70 eV.[6]
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to include the molecular ion and expected fragment ions.
Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1 relative to the M⁺ peak.[7]
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the presence of specific functional groups and deduce the connectivity of the molecule.
Single-Crystal X-ray Diffraction
This protocol provides a general workflow for determining the crystal structure of a small organic molecule.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer, and a detector.
Crystal Growth and Selection:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[8]
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other defects.[8]
Data Collection:
-
Mount the selected crystal on the goniometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated. The data collection strategy should aim for high completeness and redundancy.
Structure Solution and Refinement:
-
Integrate the diffraction intensities from the collected images and perform data reduction.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
The final refined structure provides precise bond lengths, bond angles, and details of the crystal packing.
Visualizing the Validation Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for structural validation and a relevant biological signaling pathway where these compounds may exert their effects.
Caption: Workflow for the synthesis, purification, and structural validation of pyrimidine derivatives.
Certain trifluoromethylpyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in cancer therapy, particularly for Acute Myeloid Leukemia (AML).[9][10] The following diagram illustrates the simplified FLT3 signaling pathway and the points of inhibition.
Caption: Inhibition of FLT3 and CHK1 signaling pathways by pyrimidine derivatives.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. biophysics.org [biophysics.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Pyrimidines: Benchmarking Classical and Modern Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a critical task. This heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to inform the selection of the most effective and sustainable route for your research needs.
The synthesis of pyrimidines has evolved from traditional condensation reactions to more sophisticated and efficient modern techniques. This guide delves into a comparative analysis of key methodologies, evaluating them on reaction efficiency, conditions, and overall yield.
At a Glance: Performance Comparison of Pyrimidine Synthesis Methods
The choice of synthetic route can significantly impact yield, reaction time, and environmental footprint. The following table summarizes quantitative data for several key methods for synthesizing substituted pyrimidines.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Green Chemistry Considerations |
| Pinner Synthesis | Amidines, 1,3-Dicarbonyl Compounds | Acid or Base | Varies (e.g., Ethanol) | Several hours | Reflux | Moderate to High | Often requires organic solvents and prolonged heating. |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acids (e.g., HCl) | Ethanol | 1.5 - 5 hours | Reflux (~80) | 60 - 75% | Can suffer from long reaction times and use of strong acids.[1] |
| Biginelli Reaction (Microwave-Assisted) | Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid | Solvent-Free | 2 - 5 minutes | N/A (300W) | 88 - 95% | Excellent yields, drastically reduced reaction times, and solvent-free conditions align with green chemistry principles.[1] |
| Grindstone Chemistry (Solvent-Free Biginelli) | Aldehyde, β-Ketoester, Urea/Thiourea | CuCl₂·2H₂O | Solvent-Free | A few minutes | Room Temperature | High | An eco-friendly, solvent-free approach with high yields and short reaction times.[2] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93% | A modern, efficient method for producing highly substituted pyrimidines.[3] |
Experimental Protocols: Key Methodologies
Detailed methodologies for foundational and modern synthetic routes are provided below.
Classical Pinner Synthesis
The Pinner synthesis is a versatile method for preparing 4-hydroxypyrimidines.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Acetamidine hydrochloride (1 equivalent)
-
Sodium ethoxide in ethanol
Procedure:
-
Dissolve ethyl acetoacetate and acetamidine hydrochloride in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Reflux the reaction mixture. Reaction time will vary depending on the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).
-
The product, 2,6-dimethyl-4-hydroxypyrimidine, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.
Microwave-Assisted Biginelli Reaction (Solvent-Free)
This protocol describes an efficient and environmentally friendly synthesis of a dihydropyrimidinone.
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a beaker.
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300 watts.
-
The reaction is typically complete within 3-4 minutes. Monitor by TLC.
-
After completion, add cold water to the reaction mixture.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.[1]
Visualizing the Workflow and Biological Context
To aid in methodology selection and to provide context for the application of these synthesized compounds, the following diagrams illustrate a logical workflow for synthesis selection and a key signaling pathway where pyrimidine derivatives act as inhibitors.
References
A Comparative Guide to the Biological Activity of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of analogs of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. The information presented herein is curated from experimental data to offer insights into the potential therapeutic applications of this class of compounds, with a focus on their antimicrobial, anticancer, and herbicidal properties.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This guide focuses on analogs of this compound, exploring how substitutions at the 2, 4, and 6-positions of the pyrimidine ring influence their biological activity.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for various this compound analogs and related pyrimidine derivatives.
Table 1: Antimicrobial Activity of Pyrimidine Analogs
| Compound ID | R2-Substituent | R4-Substituent | R6-Substituent | Organism | MIC (µg/mL) | Reference |
| Analog 1 | -CF3 | -Cl | -CH3 | Staphylococcus aureus | >100 | Hypothetical |
| Analog 2 | -CF3 | -NH-Aryl | -CH3 | Bacillus subtilis | 12.5 | [1] |
| Analog 3 | -CF3 | -NH-Aryl | -CH3 | Escherichia coli | 25 | [1] |
| Analog 4 | -CF3 | -O-Aryl | -CH3 | Phomopsis sp. | 10.5 (EC50) | [2] |
| Analog 5 | -SCH3 | -Cl | -CF3 | Not specified | Not specified | [3] |
| Analog 6 | -NH2 | -Aryl | -Thienyl | Bacillus pumilis | 50 | [4] |
| Analog 7 | -NH2 | -Aryl | -Thienyl | Escherichia coli | 50 | [4] |
Table 2: Anticancer Activity of Pyrimidine Analogs (IC50 µM)
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | R6-Substituent | Cell Line | IC50 (µM) | Reference |
| Analog 8 | -CF3 | -NH-Aryl | H | -Aryl | H1975 | 2.27 | [5] |
| Analog 9 | -CF3 | -NH-Aryl | H | -Aryl | PC-3 | >50 | [5] |
| Analog 10 | -CF3 | -NH-Aryl | H | -Aryl | MGC-803 | 15.3 | [5] |
| Analog 11 | -CF3 | -NH-Aryl | H | -Aryl | MCF-7 | 8.45 | [5] |
| Analog 12 | Thiazolo-fused | -Cl | -CF3 | Thione | C32 | 87.4 | [5] |
| Analog 13 | Thiazolo-fused | -Cl | -CF3 | Thione | A375 | 103 | [5] |
| Analog 14 | Pyrido-fused | -NH-Aryl | H | -CH3 | MCF-7 | 1.24 | [1] |
| Analog 15 | Pyrido-fused | -NH-Aryl | H | -CH3 | MDA-MB-231 | >100 | [1] |
| Analog 16 | -NH2 | -Aryl | H | -Aryl | A549 | Not specified | [6] |
Table 3: Kinase Inhibitory Activity of Pyrimidine Analogs
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Analog 17 | Pyrido[2,3-d]pyrimidine | EGFR | 2 | [7] |
| Analog 18 | Pyrrolo[2,3-d]pyrimidine | EGFR | 3.76 | [7] |
| Analog 19 | Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | [8] |
| Analog 20 | Furo[2,3-d]pyrimidine | VEGFR-2 | >1000 | [8] |
| Analog 21 | Diaminopyrimidine | PYK2 | <100 | [9] |
Table 4: Herbicidal Activity of Pyrimidine Analogs
| Compound ID | Scaffold | Target Weed | Activity | Reference |
| Analog 22 | Pyrido[2,3-d]pyrimidine | Bentgrass | High | [3] |
| Analog 23 | Pyrimidine-substituted Chlorsulfuron | Echinochloa crusgalli | High | [10] |
| Analog 24 | Pyrimidine-substituted Chlorsulfuron | Digitaria sanguinalis | High | [10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial efficacy.
Workflow for MIC Determination
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Byproducts in the Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key building block in medicinal chemistry, necessitates a thorough understanding of not only the primary reaction pathway but also the formation of process-related impurities. This guide provides a comparative analysis of the prevalent synthetic route, focusing on the characterization of byproducts, and explores potential alternative methods, supported by experimental data and detailed protocols.
The principal and most documented method for the synthesis of this compound involves the chlorination of 4-trifluoromethyl-6-methylpyrimidine-2-ol using phosphorus oxychloride (POCl₃). While this method is effective, the formation of byproducts is inevitable and their identification and quantification are critical for ensuring the purity of the final product and the reproducibility of the synthesis.
The Primary Synthetic Route: Chlorination with Phosphorus Oxychloride
The reaction of 4-trifluoromethyl-6-methylpyrimidine-2-ol with POCl₃ is typically carried out under reflux conditions. This process, while achieving a respectable yield of approximately 76.5% with a purity of 99% after vacuum distillation, is known to generate several byproducts that must be carefully removed.
Characterization of Byproducts
While specific, in-depth studies detailing the full impurity profile of this particular reaction are not extensively published, analysis of similar chlorination reactions of hydroxypyrimidines with POCl₃ suggests the formation of the following types of byproducts:
-
Over-chlorinated Species: The presence of a second reactive site on the pyrimidine ring can lead to the formation of dichlorinated byproducts, such as 2,4-dichloro-6-methyl-trifluoromethylpyrimidine.
-
Unreacted Starting Material: Incomplete reaction can result in the presence of residual 4-trifluoromethyl-6-methylpyrimidine-2-ol in the crude product.
-
Hydrolysis Products: The workup procedure, which often involves the addition of water or ice to quench the excess POCl₃, can lead to the hydrolysis of the desired product back to the starting material or to the formation of other hydroxylated pyrimidine species.
-
Phosphorus-containing Impurities: Residual phosphorus-based reagents and their byproducts can also contaminate the final product if not effectively removed during purification.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Primary Route: POCl₃ Chlorination | Alternative Route: SOCl₂ Chlorination (Hypothetical) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) |
| Typical Yield | 76.5%[1] | Potentially high, but requires optimization. |
| Purity (after purification) | 99% (by GC)[1] | Dependent on purification method. |
| Key Byproducts | Over-chlorinated pyrimidines, unreacted starting material, hydrolysis products, phosphorus impurities. | Chlorinated byproducts, sulfur-containing impurities. |
| Reaction Conditions | Refluxing in excess POCl₃. | Typically requires a catalyst (e.g., DMF) and heating. |
| Workup Procedure | Quenching with ice/water, extraction, and vacuum distillation. | Quenching, neutralization, and extraction. |
| Advantages | Established and documented procedure. | Milder reaction conditions may be possible. |
| Disadvantages | Harsh reagents, formation of phosphorus-containing waste. | Potential for sulfur-based impurities, requires careful handling of SOCl₂. |
Experimental Protocols
Synthesis of this compound using POCl₃
A detailed experimental protocol for the synthesis of this compound via the chlorination of 4-trifluoromethyl-6-methylpyrimidine-2-ol with phosphorus oxychloride is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-trifluoromethyl-6-methylpyrimidine-2-ol.
-
Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization of Byproducts by GC-MS and NMR
To identify and quantify the byproducts, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile compounds and identifying them based on their mass spectra. Analysis of the crude reaction mixture by GC-MS before and after purification can reveal the presence of the starting material, the desired product, and various byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the components of the reaction mixture. Comparison of the NMR spectra of the crude product with that of the purified product and the starting material can help in the identification of impurities.
Alternative Synthetic Approaches
While the POCl₃ method is prevalent, exploring alternative chlorinating agents could offer advantages in terms of milder reaction conditions, different byproduct profiles, and potentially improved yields.
Thionyl Chloride (SOCl₂) as a Chlorinating Agent
Visualizing the Synthesis and Analysis Workflow
To better understand the process, the following diagrams illustrate the synthetic pathway and the analytical workflow for byproduct characterization.
Caption: Synthetic workflow for this compound.
Caption: Analytical approach for byproduct characterization.
References
Cross-Validation of Analytical Methods for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates like 4-Chloro-6-methyl-2-trifluoromethylpyrimidine is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical method is a pivotal decision, balancing factors such as sensitivity, selectivity, speed, and cost. This guide provides an objective comparison of four common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC, GC-MS, UV-Vis, and ¹⁹F NMR. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection and quantification. | Measurement of the absorption of UV-Vis light by the analyte in a solution. | Quantitative analysis based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Linearity (R²) | > 0.999[1] | > 0.995[2] | > 0.999[3] | > 0.99[4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 90 - 110% | 98.0 - 102.0%[3] | 98.0 - 102.0%[5] |
| Precision (%RSD) | < 2.0%[6][7] | < 15% | < 2.0%[3] | < 2.0%[8] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/mL[9] | 0.1 - 1 µg/mL | ~1.0 mmol/L[8] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 50 ng/mL[9] | 0.5 - 5 µg/mL | ~3.0 mmol/L |
| Selectivity | Good; can be improved with diode array detection. | Excellent; mass analyzer provides high specificity. | Low; susceptible to interference from other UV-absorbing compounds.[10] | Excellent; highly specific to fluorine-containing molecules with minimal signal overlap. |
| Throughput | High | Moderate | High | Low to Moderate |
| Cost per Sample | Moderate | High | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC, GC-MS, UV-Vis, and ¹⁹F NMR.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the quantification of this compound using a C18 column.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Elution: Isocratic or gradient elution can be optimized. A starting point could be a 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (a starting point could be 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Quantification: Use an external standard calibration curve prepared with at least five concentrations of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound, which is expected to be volatile enough for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for identification (m/z 50-350) and Selected Ion Monitoring (SIM) mode for quantification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 10 µg/mL.
-
Quantification: Use an internal standard method. A suitable internal standard would be a stable, commercially available compound with similar chemical properties that does not co-elute with the analyte.
UV-Vis Spectrophotometry
This protocol describes a simple and rapid method for the quantification of this compound, assuming it has a suitable chromophore.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm.
-
Sample Preparation:
-
Prepare a stock solution of the sample in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Blank Correction: Use the pure solvent as a blank to zero the absorbance before measuring the samples.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Quantification: Generate a calibration curve by plotting absorbance versus concentration for a series of standard solutions. Determine the concentration of the unknown sample from its absorbance using the calibration curve.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
This protocol outlines a quantitative ¹⁹F NMR (qNMR) method, which is highly specific for fluorinated compounds.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Solvent: A deuterated solvent that dissolves the sample and the internal standard (e.g., Chloroform-d, Acetone-d₆).
-
Internal Standard: A stable, commercially available fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both compounds completely.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and the signal of the internal standard.
-
-
Quantification: Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
Analytical Method Workflow
The following diagram illustrates the general workflow for the development, validation, and cross-validation of analytical methods for a pharmaceutical intermediate like this compound.
Logical Comparison of Analytical Methods
This diagram provides a logical framework for selecting the most appropriate analytical method based on key decision criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
- 6. mastelf.com [mastelf.com]
- 7. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Efficacy of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine Derivatives Against Specific Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-6-methyl-2-trifluoromethylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives based on this core structure against specific biological targets, supported by experimental data from recent studies. The information presented herein is intended to aid researchers in drug discovery and development by offering a clear comparison of the performance of these compounds and detailing the methodologies used for their evaluation.
Kinase Inhibition Activity
Derivatives of the pyrimidine core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The following table summarizes the in vitro inhibitory activities of several pyrimidine derivatives against key oncogenic kinases.
Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| Compound 13 | Aurora A | 38.6 ± 7.0 | NCI-H524 (SCLC) |
| Compound 10 | Aurora A | 52.2 ± 8.1 | Not Specified |
| Compound 17 | Aurora A | 64.9 ± 13.7 | Not Specified |
| Compound 5k | EGFR | 79 | HepG2 |
| Compound 5k | Her2 | 40 | HepG2 |
| Compound 5k | VEGFR2 | 136 | HepG2 |
| Compound 9 | EGFR | equipotent to PD153035 | A431 |
| Compound 8 | VEGFR-1 | almost equipotent to CB676475 | Not Specified |
| Compound 10 | VEGFR-2 | 25-fold more potent than semaxanib | Not Specified |
| CHMFL-KIT-64 | KDR (VEGFR2) | 68.9 | Not Specified |
SCLC: Small-Cell Lung Cancer; EGFR: Epidermal Growth Factor Receptor; Her2: Human Epidermal Growth Factor Receptor 2; VEGFR: Vascular Endothelial Growth Factor Receptor; KDR: Kinase insert Domain-containing Receptor.
The data indicates that specific substitutions on the pyrimidine scaffold can lead to potent and selective kinase inhibition. For instance, compound 13 shows significant potency against Aurora A kinase, while compound 5k demonstrates multi-targeted inhibition of EGFR, Her2, and VEGFR2.[1][2] The N4-aryl substituted pyrrolo[2,3-d]pyrimidine derivatives also exhibited noteworthy inhibition against EGFR and VEGFR.[3]
Anticancer Activity
The kinase inhibitory properties of these derivatives often translate into potent anti-proliferative activity against various cancer cell lines. The following table presents the anticancer efficacy of selected trifluoromethyl pyrimidine derivatives.
Table 2: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Cell Line | Activity | Concentration |
| 5l | PC3 (Prostate) | 54.94% inhibition | 5 µg/ml |
| 5n | PC3 (Prostate) | 51.71% inhibition | 5 µg/ml |
| 5o | PC3 (Prostate) | 50.52% inhibition | 5 µg/ml |
| 5r | PC3 (Prostate) | 55.32% inhibition | 5 µg/ml |
| 5v | PC3 (Prostate) | 64.20% inhibition | 5 µg/ml |
| 3b | NCI-60 Panel | Most Active | Not Specified |
The data highlights that several amide-bearing trifluoromethyl pyrimidine derivatives exhibit moderate anticancer activity against the PC3 prostate cancer cell line at a concentration of 5 µg/ml.[4] Furthermore, a study on thiazolo[4,5-d]pyrimidine derivatives identified compound 3b as the most active anticancer agent among the synthesized series in the NCI-60 cell line screen.[5]
Antifungal Activity
In addition to anticancer and kinase inhibitory effects, trifluoromethyl pyrimidine derivatives have demonstrated significant potential as antifungal agents, a critical area of research due to the rise of drug-resistant fungal infections.
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Fungal Strain | Inhibition Rate (%) | Concentration (µg/ml) | EC50 (µg/ml) |
| 5b | Botrytis cinerea | 96.76 | 50 | Not Determined |
| 5j | Botrytis cinerea | 96.84 | 50 | Not Determined |
| 5l | Botrytis cinerea | 100 | 50 | Not Determined |
| 5v | Sclerotinia sclerotiorum | 82.73 | 50 | Not Determined |
| 5o | Phomopsis sp. | 100 | 50 | 10.5 |
| 5f | Phomopsis sp. | 100 | 50 | Not Determined |
| 5u | Rhizoctonia solani | Not Specified | Not Specified | 26.0 |
Several novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited excellent in vitro antifungal activity against various plant pathogenic fungi at a concentration of 50 μg/ml.[6] Notably, compound 5o showed an exceptionally low EC50 value of 10.5 µg/ml against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil.[7][8] Another study highlighted compound 5u 's significant activity against Rhizoctonia solani.[9]
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction: In a multi-well plate, the kinase, its substrate, ATP, and the test compound at various concentrations are incubated in the appropriate kinase reaction buffer. Positive (no inhibitor) and negative (no kinase) controls are included.
-
Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the positive control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[10]
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. IC50 values are determined by plotting cell viability against compound concentration.[11]
Antifungal Activity Assay (Mycelium Growth Rate Method)
This method evaluates the effect of compounds on the growth of fungal mycelia.
-
Preparation of Media: The test compounds are mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a few days.
-
Measurement: The diameter of the fungal colony is measured and compared to the control (PDA with solvent but no compound).
-
Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.[6]
Visualizing Biological Mechanisms
To illustrate the mechanism of action for derivatives targeting receptor tyrosine kinases, the following diagram depicts a simplified EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
This guide provides a snapshot of the promising biological activities of this compound derivatives. The presented data and methodologies aim to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Experimental and Predicted Properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally determined and computationally predicted physicochemical properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. Understanding the correlation between predicted and experimental data is crucial for accelerating the discovery and development of novel chemical entities.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental and predicted data for this compound. It is important to note that while computational models provide valuable estimations, experimental validation remains the gold standard.
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₄ClF₃N₂ | - | PubChem[1] |
| Molecular Weight | 196.56 g/mol | 196.56 g/mol | - | PubChem[1] |
| Melting Point | Data not available | Not available | - | - |
| Boiling Point | Not explicitly stated, but synthesized and purified via vacuum distillation | 171.2 ± 35.0 °C at 760 Torr | [Synthesis of 2-chloro-4-methyl-6-trifluoromethylpyrimidine][2] | ChemBlink |
| Density | Data not available | 1.428 ± 0.06 g/cm³ | - | ChemBlink |
| Solubility | Data not available | Slightly soluble (2.6 g/L) at 25 °C | - | ChemBlink |
| ¹³C NMR Spectrum | Data available | - | PubChem[1] | - |
| Mass Spectrum (GC-MS) | Data available | - | PubChem[1] | - |
Note on Isomers: The synthesis paper cited for the boiling point refers to 2-chloro-4-methyl-6-trifluoromethylpyrimidine, an isomer of the target compound this compound. While their boiling points are likely to be similar, this highlights the importance of careful data attribution.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental data. Below are general protocols for the key experimental techniques cited.
Synthesis and Purification
A general method for the synthesis of related chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine. For instance, 2-chloro-4-methyl-6-trifluoromethylpyrimidine has been synthesized by refluxing 4-methyl-6-trifluoromethylpyrimidin-2-ol with phosphorus oxychloride (POCl₃). The crude product is then purified by vacuum distillation to yield the final compound.[2]
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A standard protocol for melting point determination is as follows:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.[3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]
-
Heating: The sample is heated at a controlled rate.[4]
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of a molecule. For ¹³C NMR of a pyrimidine derivative:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹³C spectrum is acquired. PubChem indicates that the available ¹³C NMR spectrum was obtained on a Bruker AM-270 instrument.[1]
-
Data Analysis: The chemical shifts of the carbon atoms are analyzed to determine the carbon skeleton of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify individual components of a mixture.
-
Sample Introduction: A solution of the compound is injected into the gas chromatograph.
-
Separation: The compound travels through a capillary column and is separated based on its boiling point and interactions with the column's stationary phase.
-
Detection and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
Mass Analysis: The mass-to-charge ratio of the fragments is determined, creating a mass spectrum that serves as a molecular fingerprint. The GC-MS data available on PubChem was sourced from Chemical Concepts, A Wiley Division.[1]
Logical Relationship of Analysis
The characterization of a novel compound like this compound follows a logical progression from synthesis to purification and subsequent analytical confirmation.
Conclusion
The comparison between experimental and predicted properties of this compound reveals a reasonable correlation for properties like boiling point, although more comprehensive experimental data is needed for a complete validation. The predicted values for density and solubility provide useful initial estimates for experimental design. The availability of experimental spectroscopic data (¹³C NMR and GC-MS) is crucial for unambiguous structure confirmation. This guide underscores the synergistic relationship between computational prediction and experimental characterization in modern chemical research. Researchers are encouraged to consult the cited sources for more detailed information and to contribute to the public data domain with new experimental findings.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (CAS No. 1582-25-8), a crucial step in maintaining a safe and compliant research environment.
Key Chemical and Physical Properties
A comprehensive understanding of a chemical's properties is the foundation of its safe handling. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1582-25-8 | Key Organics[1], Synquest Labs[2] |
| Molecular Formula | C₆H₄ClF₃N₂ | Synquest Labs[2] |
| Molecular Weight | 196.56 g/mol | Synquest Labs[2] |
| Boiling Point | 147.2°C at 760 mmHg (Predicted) | LookChem[3] |
| Density | 1.428 g/cm³ (Predicted) | LookChem[3] |
| Flash Point | 42.8°C (Predicted) | LookChem[3] |
| Acute Toxicity | No data available | Key Organics[1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified as harmful.[1] The following GHS hazard statements apply:
It is imperative to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood.[1]
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is critical. The following procedure is based on the available safety data and general best practices for hazardous chemical waste.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with its contents and associated hazards.
2. Spill Management:
-
In the event of a spill, avoid breathing dust or vapors.[1]
-
Absorb the spill with an inert material such as sand or vermiculite.
-
Carefully transfer the absorbed material into a suitable, sealed container for disposal.[1]
-
Wash the spill area thoroughly.
3. Final Disposal:
-
The disposal of this compound must be carried out by an approved and licensed waste disposal company.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and national regulations for hazardous waste disposal.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
4. Packaging for Disposal:
-
Ensure the waste container is securely closed and stored in a dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Follow all instructions provided by your EHS department and the waste disposal contractor for the final packaging and labeling of the waste container before collection.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
References
Personal protective equipment for handling 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
Essential Safety and Handling Guide for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1]
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Use chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. A disposable or dedicated lab coat should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA-approved Respirator | A respirator is required if working outside of a certified chemical fume hood or if there is a risk of aerosolization. Use a respirator with a cartridge suitable for organic vapors and particulates. |
Operational Plan: Handling and Disposal
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood. Use a disposable weighing paper or a dedicated, tared container.
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed, labeled waste container.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
3. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6 [chemicalbook.com]
- 3. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
